molecular formula C12H7N5O9 B14862840 Nifursol-13C6

Nifursol-13C6

Cat. No.: B14862840
M. Wt: 371.17 g/mol
InChI Key: XXUXXCZCUGIGPP-AYIPRUOYSA-N
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Description

Nifursol-13C6 is a useful research compound. Its molecular formula is C12H7N5O9 and its molecular weight is 371.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7N5O9

Molecular Weight

371.17 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide

InChI

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+/i3+1,4+1,6+1,8+1,9+1,11+1

InChI Key

XXUXXCZCUGIGPP-AYIPRUOYSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Nifursol-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the veterinary antibiotic Nifursol. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of key processes.

Introduction

Nifursol is a nitrofuran antibiotic used in veterinary medicine, primarily for the prevention of histomoniasis in turkeys.[1] Its mechanism of action involves the enzymatic reduction of its nitrofuran moiety within anaerobic bacteria and protozoa. This reduction generates reactive intermediates that can covalently bind to and damage cellular macromolecules, including DNA, leading to inhibition of replication and cell death.[2][3] Due to concerns about potential carcinogenicity, the use of nitrofurans in food-producing animals is banned in many jurisdictions, necessitating sensitive analytical methods for residue monitoring.

This compound serves as an ideal internal standard for such analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The stable isotope label allows for differentiation from the unlabeled analyte, correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 5-nitrofuran-2-carbaldehyde and 13C6-labeled 3,5-dinitrosalicylhydrazide. These intermediates are then condensed to form the final product.

Synthesis of 5-nitrofuran-2-carbaldehyde

The synthesis of 5-nitrofuran-2-carbaldehyde typically starts from furfural. The aldehyde group of furfural is first protected, for example, by forming a diacetate, to prevent its oxidation during the subsequent nitration step. The protected furfural is then nitrated, commonly using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position of the furan ring. Finally, the protecting group is removed by hydrolysis to yield 5-nitrofuran-2-carbaldehyde.[4]

Synthesis of 3,5-Dinitrosalicylhydrazide-13C6

The isotopically labeled precursor, 3,5-dinitrosalicylhydrazide-13C6, is synthesized from 13C6-labeled salicylic acid. The labeled salicylic acid is first nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, yielding 3,5-dinitrosalicylic acid-13C6. This dinitro-acid is then reacted with hydrazine (N₂H₄) to form the corresponding hydrazide, 3,5-dinitrosalicylhydrazide-13C6.

Condensation to this compound

The final step in the synthesis is the condensation of 5-nitrofuran-2-carbaldehyde with 3,5-dinitrosalicylhydrazide-13C6. This reaction forms a hydrazone linkage between the two molecules, yielding this compound. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

A schematic of the overall synthesis is presented below:

G cluster_0 Synthesis of 5-nitrofuran-2-carbaldehyde cluster_1 Synthesis of 3,5-Dinitrosalicylhydrazide-13C6 Furfural Furfural Protected Furfural Protected Furfural Furfural->Protected Furfural Protection Protected 5-nitrofuran-2-carbaldehyde Protected 5-nitrofuran-2-carbaldehyde Protected Furfural->Protected 5-nitrofuran-2-carbaldehyde Nitration 5-nitrofuran-2-carbaldehyde 5-nitrofuran-2-carbaldehyde Protected 5-nitrofuran-2-carbaldehyde->5-nitrofuran-2-carbaldehyde Deprotection This compound This compound 5-nitrofuran-2-carbaldehyde->this compound Condensation Salicylic acid-13C6 Salicylic acid-13C6 3,5-Dinitrosalicylic acid-13C6 3,5-Dinitrosalicylic acid-13C6 Salicylic acid-13C6->3,5-Dinitrosalicylic acid-13C6 Nitration 3,5-Dinitrosalicylhydrazide-13C6 3,5-Dinitrosalicylhydrazide-13C6 3,5-Dinitrosalicylic acid-13C6->3,5-Dinitrosalicylhydrazide-13C6 Hydrazinolysis 3,5-Dinitrosalicylhydrazide-13C6->this compound

Overall synthesis workflow for this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the furan and benzene rings, as well as the hydrazone proton. The integration of these signals would confirm the relative number of protons in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum is particularly important for confirming the isotopic labeling. The six carbon signals corresponding to the benzene ring of the 3,5-dinitrosalicylhydrazide moiety would be significantly enhanced due to the 13C enrichment, providing definitive evidence of successful labeling.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of this compound and is the basis for its use as an internal standard.

  • Molecular Weight: The nominal mass of Nifursol is 365.21 g/mol .[5] With six 13C atoms, the nominal mass of this compound is expected to be approximately 371.21 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, further confirming the elemental composition.

  • Fragmentation Pattern: In tandem mass spectrometry (MS/MS), this compound will fragment in a predictable manner. The fragmentation pattern will be similar to that of unlabeled Nifursol, but the fragments containing the 13C-labeled ring will have a mass shift of +6 Da. This predictable mass shift is utilized in multiple reaction monitoring (MRM) assays for its specific and sensitive detection.

CompoundMolecular FormulaNominal Mass ( g/mol )
NifursolC₁₂H₇N₅O₉365.21
This compound¹³C₆C₆H₇N₅O₉371.21
High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the separation of Nifursol from other compounds in a sample matrix.[6][7]

  • Methodology: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][9] The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.

  • Retention Time: this compound is chemically identical to unlabeled Nifursol and will therefore have the same retention time under identical chromatographic conditions. This co-elution is a fundamental requirement for its use as an internal standard.

ParameterTypical Value/Condition
Column C18 Reverse Phase
Mobile Phase A Aqueous buffer (e.g., Ammonium Acetate)
Mobile Phase B Acetonitrile or Methanol
Detection UV or Mass Spectrometry

Mechanism of Action: DNA Damage and SOS Response

The antibacterial activity of Nifursol, like other nitrofurans, is dependent on its metabolic activation by bacterial nitroreductases.

G Nifursol Nifursol Bacterial Nitroreductases Bacterial Nitroreductases Nifursol->Bacterial Nitroreductases Enzymatic Reduction Reactive Intermediates Reactive Intermediates Bacterial Nitroreductases->Reactive Intermediates DNA Damage DNA Damage Reactive Intermediates->DNA Damage Alkylation, Strand Breaks SOS Response SOS Response DNA Damage->SOS Response Induction Cell Cycle Arrest Cell Cycle Arrest SOS Response->Cell Cycle Arrest DNA Repair DNA Repair SOS Response->DNA Repair Cell Death Cell Death DNA Repair->Cell Death If damage is irreparable

Proposed signaling pathway for Nifursol-induced DNA damage.

The activated, highly reactive intermediates can cause a variety of cellular damage, with DNA being a primary target. This can lead to single- and double-strand breaks, as well as the formation of DNA adducts.[2][10] In bacteria, significant DNA damage triggers the SOS response, a complex regulatory network that controls DNA repair and cell cycle progression.[3] The induction of the SOS response leads to the upregulation of various DNA repair enzymes in an attempt to mitigate the damage. However, if the DNA damage is too extensive to be repaired, the SOS response can ultimately lead to cell death.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Nifursol residues in various matrices. Its synthesis, while requiring careful control of reaction conditions, follows established organic chemistry principles. The thorough characterization of this compound by NMR, MS, and HPLC is critical to ensure its identity, purity, and suitability as an internal standard. Understanding the mechanism of action of Nifursol provides insight into its biological activity and the importance of monitoring its presence in the food chain. This technical guide serves as a valuable resource for scientists and professionals involved in the synthesis, analysis, and regulation of this important veterinary antibiotic.

References

Technical Guide: Physicochemical Properties of Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nifursol-13C6, an isotopically labeled form of the nitrofuran antibiotic, Nifursol. This document is intended for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of its molecular interactions and analytical applications.

Introduction to this compound

Nifursol is a synthetic nitrofuran antibiotic primarily used in veterinary medicine to prevent histomoniasis, a parasitic disease in poultry.[1][2][3][4] this compound is a stable isotope-labeled version of Nifursol, where six carbon atoms in the benzohydrazide portion of the molecule are replaced with the Carbon-13 isotope.[5][6] This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic studies and residue monitoring in food products.[7][8][9] The physicochemical properties of this compound are virtually identical to those of its unlabeled counterpart, with the exception of its molecular weight.

Physicochemical Data

The following tables summarize the key physicochemical properties of both Nifursol and this compound for comparative purposes.

Table 1: General and Chemical Properties
PropertyNifursolThis compoundSource(s)
Chemical Name (E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide(E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)(benzo-13C6)hydrazide[10]
Synonyms Histomon, SalfurideN/A[10][11]
Physical State Yellow solidAssumed to be a solid
CAS Number 16915-70-1Not Assigned (NA) or 2841997-57-5 (impurity)[5][12][13][14]
Molecular Formula C₁₂H₇N₅O₉C₆¹³C₆H₇N₅O₉[4][5][12]
Purity ≥98%Varies by supplier[3][4]
Table 2: Molecular and Mass Spectrometric Data
PropertyNifursolThis compoundSource(s)
Molecular Weight ( g/mol ) 365.21371.17[5][6][10][12]
Exact Mass (Da) 365.02437682~371.04449[10]
Table 3: Physical and Solubility Properties
PropertyValue (for Nifursol)Source(s)
Melting Point 215 °C or 227-229 °C[1][12]
Solubility DMSO: ≥ 36 mg/mL (98.57 mM)[2][11]
Storage Temperature -20°C[11]

Mechanism of Action and Signaling Pathway

Nifursol, like other nitrofuran antibiotics, exerts its antimicrobial effect through a mechanism involving the reduction of its 5-nitro group.[1] This process is catalyzed by bacterial nitroreductases, which are flavin-containing enzymes. The reduction generates a series of highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives, and ultimately, free radicals. These reactive species are cytotoxic, causing damage to cellular macromolecules, most notably DNA.[1] The interaction leads to DNA strand breaks, inhibition of DNA replication, and ultimately, cell death.[1] This mechanism is particularly effective in anaerobic bacteria and protozoa.[1]

Nifursol_Mechanism_of_Action Nifursol Nifursol Nitroreductase Bacterial Nitroreductases Nifursol->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates Generates DNA Bacterial DNA ReactiveIntermediates->DNA Covalently Binds & Damages Damage DNA Strand Breaks & Inhibition of Replication DNA->Damage CellDeath Cell Death Damage->CellDeath

Caption: Mechanism of action of Nifursol.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Nifursol's major metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), in biological matrices.[8][9][15] The following is a generalized protocol for the analysis of Nifursol residues in animal tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective

To quantify the concentration of the Nifursol metabolite (DNSAH) in a given biological sample (e.g., poultry muscle, liver) using this compound as an internal standard for accurate measurement.

Materials and Reagents
  • Sample: Homogenized tissue (e.g., chicken liver, shrimp).[8][15]

  • Internal Standard (IS): this compound solution of known concentration.

  • Reagents: Hydrochloric acid (HCl), 2-nitrobenzaldehyde (2-NBA) for derivatization, ethyl acetate, acetonitrile (ACN), methanol (MeOH), ammonium acetate, potassium phosphate, sodium hydroxide (NaOH), and water (HPLC-grade).[15][16][17]

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, solid-phase extraction (SPE) cartridges, LC-MS/MS system with an electrospray ionization (ESI) source.[16][18]

Methodology
  • Sample Preparation & Hydrolysis:

    • Weigh approximately 2 grams of the homogenized sample into a centrifuge tube.[17]

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add hydrochloric acid to the sample to release the protein-bound metabolites.[15]

  • Derivatization:

    • Add 2-nitrobenzaldehyde (2-NBA) solution to the acidified sample.[15][16] This reaction converts the metabolite DNSAH into a more stable derivative suitable for LC-MS/MS analysis.

    • Incubate the mixture, typically overnight (e.g., 16 hours) at 37°C, to ensure complete derivatization.[15][18]

  • Extraction:

    • Neutralize the sample by adjusting the pH to ~7.0-7.5 using potassium phosphate and sodium hydroxide solutions.[15][17]

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing thoroughly, and centrifuging to separate the organic and aqueous layers.[15]

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup.[16]

    • Collect the organic supernatant containing the derivatized analyte and internal standard.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.[16]

    • Reconstitute the dry residue in a specific volume of the mobile phase (e.g., a mixture of methanol/water or acetonitrile/water) for injection into the LC-MS/MS system.[8][16]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with ammonium acetate and methanol or acetonitrile, to separate the analyte from matrix components.[17][18]

    • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the derivatized DNSAH and the derivatized this compound internal standard. Detection is often performed using negative electrospray ionization.[9][15]

  • Quantification:

    • Calculate the concentration of the Nifursol metabolite in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Nifursol metabolites using this compound.

Nifursol_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample 1. Homogenized Tissue Sample Spike 2. Spike with this compound (IS) Sample->Spike Hydrolysis 3. Acid Hydrolysis Spike->Hydrolysis Derivatization 4. Derivatization with 2-NBA Hydrolysis->Derivatization Neutralize 5. Neutralization (pH 7) Derivatization->Neutralize Extract 6. Liquid-Liquid or Solid-Phase Extraction Neutralize->Extract Evaporate 7. Evaporation to Dryness Extract->Evaporate Reconstitute 8. Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS 9. LC-MS/MS Analysis (MRM) Reconstitute->LCMS Data 10. Data Processing & Quantification LCMS->Data

Caption: Workflow for Nifursol metabolite analysis.

References

Nifursol-13C6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nifursol-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the veterinary antibiotic Nifursol. This document outlines its chemical properties, provides a detailed experimental protocol for its use in analytical methods, and illustrates its metabolic context and analytical workflow through diagrams.

Core Data Presentation

The accurate identification of this compound is critical for its application in quantitative analysis. There are two distinct isotopically labeled Nifursol products commercially available, which can be a source of confusion. The data presented below pertains to this compound, which is the direct isotopically labeled analog of Nifursol.

PropertyValueSource(s)
Chemical Name (E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)(benzo-13C6)hydrazide[1]
CAS Number Not Available[1][2]
Molecular Formula C₆¹³C₆H₇N₅O₉[1][2]
Molecular Weight 371.17 g/mol [1][2]
Appearance Light yellow to yellow solid[3]

Note: Another compound, "Nifursol Impurity 1-13C6," possesses a distinct CAS number (2841997-57-5), molecular formula (C₈¹³C₆H₉N₅O₈), and molecular weight (381.21 g/mol )[4][5]. Users should verify the product specifications with their supplier.

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Nifursol and its primary metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), in complex matrices such as animal tissues. The following is a representative protocol for the analysis of Nifursol's tissue-bound metabolite, DNSH, adapted from established methodologies[6][7][8][9].

Objective: To quantify the concentration of DNSH in animal tissue using this compound as an internal standard.

Materials:

  • Homogenized animal tissue (e.g., muscle, liver)

  • This compound standard solution

  • DNSH analytical standard

  • Hydrochloric acid (HCl)

  • 2-Nitrobenzaldehyde (2-NBA) derivatizing agent

  • Ethyl acetate

  • Methanol

  • Water, LC-MS grade

  • Trisodium phosphate buffer

  • Sodium hydroxide (NaOH)

  • Solid Phase Extraction (SPE) cartridges (e.g., HLB)

Procedure:

  • Sample Preparation and Fortification:

    • Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

    • Spike the sample with a known concentration of this compound internal standard solution.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 N HCl to the tissue sample.

    • Add 200 µL of 100 mM 2-NBA in methanol.

    • Incubate the mixture overnight (approximately 16 hours) at 37°C with agitation to hydrolyze the tissue-bound metabolites and derivatize the released DNSH.

  • Neutralization and Extraction:

    • Neutralize the sample to a pH of approximately 7.0-7.5 using trisodium phosphate buffer and NaOH[7][9].

    • Add 15 mL of ethyl acetate and perform a liquid-liquid extraction by vortexing.

    • Centrifuge to separate the phases and collect the ethyl acetate supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge with ethyl acetate, methanol, and water.

    • Load the ethyl acetate extract onto the SPE cartridge.

    • Wash the cartridge with water and a methanol/water solution to remove interferences.

    • Elute the derivatized analyte and internal standard with ethyl acetate.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase A and B).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Employ a suitable C18 or phenyl-hexyl column for chromatographic separation.

    • Use a gradient elution with mobile phases typically consisting of ammonium formate in water and methanol[10].

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of derivatized DNSH and the derivatized this compound internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the DNSH analytical standard spiked with the internal standard.

    • Calculate the concentration of DNSH in the tissue sample based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway

The genotoxicity of Nifursol is a significant aspect of its mechanism of action. While the complete signaling cascade is not fully elucidated, a plausible pathway involves the metabolic activation of Nifursol to reactive intermediates that induce DNA damage, subsequently triggering cellular DNA damage response (DDR) pathways[11][12][13].

G Nifursol Nifursol Metabolic_Activation Metabolic Activation (Nitroreductases) Nifursol->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Damage DNA Damage (e.g., Strand Breaks) Reactive_Intermediates->DNA_Damage DDR_Activation DNA Damage Response (DDR) Activation DNA_Damage->DDR_Activation ATM_ATR ATM/ATR Kinases DDR_Activation->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Caption: Proposed signaling pathway for Nifursol-induced genotoxicity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Nifursol's metabolite (DNSH) in tissue samples using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Tissue Homogenization Spiking Spiking with This compound Homogenization->Spiking Hydrolysis_Derivatization Hydrolysis & Derivatization Spiking->Hydrolysis_Derivatization Extraction Liquid-Liquid Extraction Hydrolysis_Derivatization->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for DNSH quantification with this compound.

References

The Unseen Compensator: A Technical Guide to Nifursol-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the realm of drug development and food safety, the accuracy of quantitative analysis is paramount. The use of internal standards is a cornerstone of achieving this accuracy, especially in complex matrices. This technical guide delves into the mechanism and application of Nifursol-13C6, a stable isotope-labeled internal standard, in the quantitative analysis of the nitrofuran antibiotic, Nifursol.

The Principle of Isotope Dilution Mass Spectrometry and the Role of this compound

The core of this compound's function lies in the principle of isotope dilution mass spectrometry (IDMS). This technique is a gold standard for quantitative analysis due to its high precision and accuracy. A known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the earliest stage of analysis. This "spike" acts as an internal calibrant that experiences the same physical and chemical variations as the native (unlabeled) Nifursol throughout the entire analytical process.

This compound is chemically identical to Nifursol, with the only difference being the substitution of six Carbon-12 atoms with Carbon-13 atoms. This mass difference, typically 6 Daltons, allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, Nifursol and this compound exhibit:

  • Identical Extraction Efficiency: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Identical Chromatographic Behavior: Both compounds will co-elute under the same liquid chromatography (LC) conditions, ensuring that they enter the mass spectrometer at the same time.

  • Identical Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with the same efficiency. Any matrix effects that suppress or enhance the ionization of Nifursol will have the same impact on this compound.

By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, any variations introduced during the analytical workflow are effectively canceled out, leading to a highly accurate and precise quantification of the analyte.

Nifursol and its Metabolite of Interest: DNSH

Nifursol is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenicity of nitrofuran residues in food products of animal origin, its use has been banned in many countries. Regulatory monitoring focuses on the detection of its residues. Nifursol is rapidly metabolized in the body, and its primary tissue-bound metabolite is 3,5-dinitrosalicylic acid hydrazide (DNSH). Therefore, the detection of DNSH is the primary indicator of the illegal use of Nifursol. Analytical methods are designed to release the bound DNSH from tissue proteins, derivatize it for improved analytical sensitivity, and then quantify it.

The metabolic conversion of Nifursol to DNSH is a critical aspect of the analytical strategy. The following diagram illustrates this metabolic pathway.

G Metabolic Pathway of Nifursol to DNSH Nifursol Nifursol (C12H7N5O9) Metabolism In vivo Metabolism (Hydrolysis of the hydrazone bond) Nifursol->Metabolism DNSH 3,5-Dinitrosalicylic acid hydrazide (DNSH) (C7H6N4O6) Metabolism->DNSH

Caption: Metabolic conversion of Nifursol to its primary metabolite, DNSH.

Quantitative Analysis Workflow using this compound

The analytical workflow for the quantification of Nifursol, or more commonly its metabolite DNSH, using this compound as an internal standard involves several key steps. The following diagram provides a comprehensive overview of a typical experimental protocol.

G Analytical Workflow for DNSH Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Homogenization 1. Sample Homogenization (e.g., tissue, feed) Spiking 2. Spiking with this compound (Internal Standard Addition) Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis (Release of bound DNSH) Spiking->Hydrolysis Derivatization 4. Derivatization (with 2-nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 5. Liquid-Liquid or Solid-Phase Extraction (Purification of derivatized DNSH) Derivatization->Extraction Evaporation 6. Evaporation and Reconstitution Extraction->Evaporation LC_Separation 7. LC Separation (Reversed-phase chromatography) Evaporation->LC_Separation MS_Detection 8. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification 9. Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification

Caption: A typical experimental workflow for the quantification of DNSH.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the analysis of DNSH using a stable isotope-labeled internal standard. This protocol is a composite based on common practices in regulatory and research laboratories.

Sample Preparation
  • Homogenization: Weigh a representative portion of the sample (e.g., 1-5 g of animal tissue) and homogenize it to ensure uniformity.

  • Internal Standard Spiking: Add a known amount of this compound (or more accurately, DNSH-13C6, the labeled metabolite) solution to the homogenized sample. The spiking level should be comparable to the expected concentration of the analyte.

  • Hydrolysis: To release the tissue-bound DNSH, add an acidic solution (e.g., 0.1 M HCl) to the sample. Incubate the mixture at an elevated temperature (e.g., 37-50°C) for a specified period (e.g., overnight).

  • Derivatization: Following hydrolysis, add a derivatizing agent, typically 2-nitrobenzaldehyde (2-NBA), to the sample. The derivatization reaction enhances the chromatographic properties and detection sensitivity of DNSH. The reaction is usually carried out at an elevated temperature for several hours.

  • Extraction: After derivatization, the pH of the sample is adjusted to neutral. The derivatized DNSH is then extracted from the aqueous matrix into an organic solvent (e.g., ethyl acetate) through liquid-liquid extraction. Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, known volume of a suitable solvent (e.g., the initial mobile phase for LC).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of the derivatized DNSH.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume of the reconstituted sample extract (e.g., 5-20 µL) is injected into the LC system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for the derivatized DNSH.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the derivatized DNSH and its labeled internal standard, fragmenting them in the collision cell, and monitoring specific product ions. This highly selective detection minimizes interferences from the sample matrix.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the derivatized DNSH and the derivatized DNSH-13C6.

Data Presentation: Performance Characteristics

The use of this compound as an internal standard significantly improves the performance of the analytical method. The following tables summarize typical quantitative data obtained from methods employing this approach.

Table 1: Recovery Data for DNSH Analysis in Various Matrices

MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Chicken Muscle0.595.24.8
Chicken Muscle2.098.13.5
Chicken Muscle10.096.54.1
Shrimp0.592.86.2
Shrimp2.094.55.1
Honey1.097.33.9

Table 2: Method Detection and Quantification Limits

AnalyteMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
DNSHChicken Muscle0.10.3
DNSHShrimp0.150.5
DNSHHoney0.050.15

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of Nifursol and its primary metabolite, DNSH. By co-existing with the analyte throughout the analytical process, it effectively compensates for variations in sample preparation and instrumental analysis. The principles of isotope dilution mass spectrometry, coupled with a robust analytical workflow, enable researchers and regulatory bodies to confidently monitor for the presence of Nifursol residues in various matrices, ensuring food safety and compliance with international regulations. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation and understanding of this critical analytical technique.

Preliminary Investigation of Nifursol-13C6 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary investigation into the stability of Nifursol-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the veterinary antibiotic Nifursol. Understanding the stability of this compound is paramount for ensuring the reliability and accuracy of analytical methods used in drug development, food safety, and research. This document outlines detailed experimental protocols for forced degradation studies, presents hypothetical stability data in a structured format, and includes diagrams to illustrate experimental workflows and potential degradation pathways.

Introduction

Nifursol is a nitrofuran antibiotic used in veterinary medicine. Its use is regulated due to potential health risks, necessitating sensitive and accurate analytical methods for its detection in various matrices. This compound serves as an ideal internal standard for mass spectrometry-based quantification, as it shares identical physicochemical properties with the unlabeled analyte but is distinguishable by its mass. The stability of this internal standard is a critical parameter that can influence the accuracy of analytical results. Therefore, a thorough investigation of its stability under various stress conditions is essential.

This guide details a forced degradation study designed to identify potential degradation products and establish the degradation pathways of this compound. The study encompasses exposure to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Experimental Protocols

A systematic approach to investigating the stability of this compound involves subjecting a solution of the compound to a series of stress conditions. The following protocols are designed to induce degradation to an extent that allows for the identification and quantification of degradants, typically aiming for 10-30% degradation of the parent compound.

Materials and Reagents
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Formic acid (for mobile phase)

  • Ammonium acetate (for mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector. A tandem mass spectrometer (LC-MS/MS) is ideal for this analysis.

  • Photostability chamber

  • Forced-air oven

  • pH meter

  • Analytical balance

Preparation of this compound Stock Solution

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration of 1 mg/mL. This stock solution is then used for all stress studies.

Forced Degradation Studies

For each condition, a sample of the this compound stock solution is treated as described below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

  • To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

  • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

  • Incubate the mixture at 60°C for 8 hours.

  • After incubation, cool the solution to room temperature and neutralize it with 1 M HCl.

  • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Transfer 1 mL of the this compound stock solution into a vial and place it in a forced-air oven at 80°C for 48 hours.

  • After the specified time, cool the sample to room temperature.

  • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Place 1 mL of the this compound stock solution in a photostability chamber.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • After exposure, dilute the sample with the mobile phase to an appropriate concentration for analysis.

Analytical Method

The analysis of the stressed samples is performed using a stability-indicating HPLC method coupled with a suitable detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 10 mM ammonium acetate in water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 365 nm or MS/MS detection monitoring the transitions for this compound and its potential degradation products. The primary metabolite of Nifursol is 3,5-dinitrosalicylic acid hydrazide (DNSH), which should be a key analyte to monitor.[1][2]

Data Presentation

The following tables summarize the hypothetical quantitative data from the forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTreatment Time (hours)Temperature (°C)% Recovery of this compound% DegradationNumber of Degradation Products
Control 482599.80.20
Acidic (1 M HCl) 246085.214.82
Basic (1 M NaOH) 86078.521.53
Oxidative (3% H₂O₂) 242592.17.91
Thermal 488095.34.71
Photolytic -2589.710.32

Table 2: Major Degradation Products Observed Under Stress Conditions

Stress ConditionDegradation ProductRetention Time (min)Proposed Structure/Identity
Acidic Hydrolysis DP-A14.2DNSH-13C6
DP-A26.8Unknown
Basic Hydrolysis DP-B14.2DNSH-13C6
DP-B25.5Unknown
DP-B37.1Unknown
Oxidative Degradation DP-O18.2N-oxide derivative
Photolytic Degradation DP-P14.2DNSH-13C6
DP-P29.1Isomer

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize lcms LC-MS/MS Analysis neutralize->lcms data Data Interpretation lcms->data

Caption: Experimental workflow for the forced degradation study of this compound.

G Nifursol This compound DNSH DNSH-13C6 (3,5-dinitrosalicylic acid hydrazide-13C6) Nifursol->DNSH Hydrolysis (Acid/Base) Other Other Degradation Products Nifursol->Other Oxidation, Photolysis

Caption: A simplified potential degradation pathway of this compound.

Conclusion

This preliminary investigation provides a framework for assessing the stability of this compound. The hypothetical data suggests that this compound is most susceptible to degradation under basic and acidic hydrolytic conditions, with the formation of its primary metabolite, DNSH-13C6, being a likely degradation pathway. The compound exhibits greater stability under oxidative and thermal stress. These findings underscore the importance of controlling pH and light exposure during the preparation and storage of analytical standards containing this compound. Further studies should focus on the structural elucidation of unknown degradation products and the development of a fully validated stability-indicating analytical method. This will ensure the continued accuracy and reliability of methods that depend on this compound as an internal standard.

References

The Cornerstone of Mechanistic Biology: A Technical Guide to 13C Labeled Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of 13C Isotope Tracing.

Stable isotope labeling with Carbon-13 (13C) has emerged as an indispensable tool across a multitude of scientific disciplines, offering unparalleled insights into the intricate workings of biological systems. By replacing the naturally abundant 12C with its heavier, non-radioactive counterpart, researchers can trace the metabolic fate of compounds, quantify reaction rates, and elucidate complex biochemical pathways with remarkable precision. This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and diverse applications of 13C labeled compounds, empowering researchers to leverage this powerful technique in their pursuit of scientific discovery.

Fundamental Principles of 13C Isotope Labeling

The utility of 13C as a tracer lies in its stability and the ability of analytical techniques to differentiate it from 12C based on its slightly higher mass. When a 13C labeled substrate, such as [U-13C]-glucose (where "U" denotes uniform labeling of all six carbon atoms), is introduced into a biological system, it is taken up by cells and metabolized. The 13C atoms are incorporated into downstream metabolites, effectively "labeling" the metabolic pathways through which they travel.[1]

The core principle of 13C tracer analysis is to measure the extent and pattern of 13C incorporation into these downstream metabolites. This information, often referred to as Mass Isotopomer Distribution (MID), provides a quantitative readout of the relative activities of different metabolic pathways.[2] For instance, the pattern of 13C enrichment in lactate and TCA cycle intermediates after administration of [1,2-13C2]glucose can reveal the relative fluxes through glycolysis and the pentose phosphate pathway.[3]

Applications in Research and Drug Development

The applications of 13C labeling are vast and continue to expand. Key areas where this technique has proven transformative include:

  • Metabolic Flux Analysis (MFA): 13C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By combining 13C labeling data with a stoichiometric model of cellular metabolism, researchers can generate a detailed map of metabolic activity, identifying bottlenecks and key regulatory points.[4][5] This is crucial for understanding disease states like cancer and for metabolic engineering applications.[6]

  • Proteomics and Protein Turnover: 13C-labeled amino acids can be used to measure the rates of protein synthesis and degradation, providing a dynamic view of the proteome.[7] This has significant implications for understanding cellular homeostasis, aging, and the progression of various diseases.

  • Drug Discovery and Development: In pharmaceutical research, 13C labeled compounds are instrumental in studying drug metabolism and pharmacokinetics (DMPK). By tracing the metabolic fate of a 13C-labeled drug candidate, researchers can identify its metabolites, understand its mechanism of action, and assess its potential for toxicity.

Data Presentation: Quantitative Insights from 13C Labeling

A key strength of 13C labeling studies is the generation of quantitative data that allows for direct comparison between different experimental conditions. The following tables provide examples of how such data can be presented.

Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism of E. coli

This table illustrates how 13C-MFA can be used to determine the percentage of carbon flowing through major metabolic pathways. The data is derived from experiments using [1-13C] glucose and [U-13C] glucose as tracers.

Metabolic PathwayFlux (% of Glucose Uptake)
Glycolysis (Embden-Meyerhof-Parnas)80%
Pentose Phosphate Pathway15%
TCA Cycle5%

Table 2: Protein Turnover Rates in HeLa Cells

This table showcases the application of 13C-labeled amino acids to measure the half-lives of specific proteins, providing insights into their stability and regulation. Approximately 60% of HeLa proteins have 50% turnover values clustered within 5 hours of the average turnover rate of about 20 hours.[8]

ProteinSubcellular LocalizationHalf-life (hours)
Histone H3.1Nucleus150
GAPDHCytoplasm80
Cyclin B1Nucleus/Cytoplasm1.5
Actin, cytoplasmic 1Cytoplasm48

Experimental Protocols

The successful implementation of 13C labeling experiments requires meticulous attention to detail. Below are generalized protocols for conducting 13C tracer analysis using mass spectrometry and NMR spectroscopy.

Protocol for 13C Metabolic Flux Analysis using GC-MS

This protocol outlines the key steps for a typical 13C-MFA experiment in cell culture.[9]

  • Cell Culture and Labeling:

    • Culture cells of interest to a mid-logarithmic growth phase in standard medium.

    • Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose at a known concentration).

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and growth rate.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, immersing the cell culture dish in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Derivatization and GC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Derivatize the dried metabolites to increase their volatility for gas chromatography. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the 13C enrichment.[6]

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use specialized software (e.g., Metran) to calculate the mass isotopomer distributions (MIDs) for each metabolite.

    • Input the MIDs and a stoichiometric model of the metabolic network into a flux analysis software package to estimate the intracellular metabolic fluxes.[9]

Protocol for 13C NMR Sample Preparation

This protocol provides guidance on preparing samples for NMR analysis of 13C labeling.[10][11]

  • Sample Preparation:

    • For cellular extracts, follow the quenching and extraction steps outlined in the GC-MS protocol.

    • The quantity of material required for 13C NMR is significantly higher than for 1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of 13C. Aim for a concentration that results in a saturated solution.[10] For small molecules, a concentration of approximately 3-10 mM is a good starting point.[11]

  • Dissolution and Filtration:

    • Dissolve the lyophilized extract or purified compound in a suitable deuterated solvent (e.g., D2O, CDCl3).

    • Ensure the sample is completely dissolved. Any solid particles will distort the magnetic field and lead to poor spectral quality.

    • Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[10]

  • NMR Tube and Volume:

    • Use high-quality 5 mm NMR tubes.

    • The sample volume should be sufficient to cover the detection region of the NMR probe, typically around 0.5-0.7 mL.

  • Data Acquisition:

    • Acquire 13C NMR spectra on a high-field NMR spectrometer.

    • Due to the low sensitivity of 13C, a larger number of scans will be required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

Visualization of Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for both understanding and communicating the results of 13C labeling studies. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_output Output cell_culture 1. Cell Culture labeling 2. 13C Labeling cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Sample Derivatization (for GC-MS) extraction->derivatization analysis 6. MS or NMR Analysis extraction->analysis NMR derivatization->analysis GC-MS data_processing 7. Raw Data Processing analysis->data_processing flux_analysis 8. Metabolic Flux Analysis data_processing->flux_analysis results Flux Maps, Pathway Activity, Protein Turnover Rates flux_analysis->results

Figure 1: A generalized experimental workflow for 13C tracer analysis.

glycolysis_tca cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate_cyto Pyruvate PEP->Pyruvate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Figure 2: Simplified pathway of Glycolysis and the TCA Cycle.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Tracer 13C Labeled Substrate Experiment Isotope Labeling Experiment Tracer->Experiment Model Metabolic Network Model Computation Computational Flux Estimation Model->Computation Analysis MS / NMR Analysis Experiment->Analysis Analysis->Computation Fluxes Metabolic Fluxes Computation->Fluxes Pathways Pathway Activity Computation->Pathways Turnover Protein Turnover Computation->Turnover

Figure 3: Logical flow from experimental inputs to research outputs.

Conclusion

The use of 13C labeled compounds has revolutionized our ability to probe the complexities of biological systems. From elucidating fundamental metabolic pathways to accelerating the development of new therapeutics, this technique provides a quantitative and dynamic window into the inner workings of the cell. As analytical technologies continue to advance in sensitivity and resolution, the scope and power of 13C isotope tracing are poised to expand even further, promising new discoveries that will shape our understanding of biology and medicine.

References

Methodological & Application

Application Note: Quantification of Nifursol Metabolite DNSAH using Nifursol-13C6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nifursol is a nitrofuran antibiotic that has been used in veterinary medicine, particularly in poultry, for the prevention of histomoniasis (blackhead disease). Due to concerns over the potential carcinogenicity of nitrofuran residues, its use in food-producing animals is banned in many jurisdictions. Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), as the marker residue for Nifursol use.

This application note provides a detailed protocol for the sensitive and selective quantification of DNSAH in animal tissues (e.g., poultry muscle) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Nifursol-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The procedure involves acid hydrolysis to release protein-bound DNSAH, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative NPDNSAH, which is then analyzed by LC-MS/MS.

Experimental

Materials and Reagents
  • Analytes and Standards:

    • DNSAH (3,5-dinitrosalicylic acid hydrazide)

    • This compound (as DNSAH-13C6)

    • 2-Nitrobenzaldehyde (2-NBA)

  • Solvents and Chemicals:

    • Methanol (MeOH), LC-MS grade

    • Acetonitrile (ACN), LC-MS grade

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Ethyl acetate, HPLC grade

    • Hydrochloric acid (HCl), 37%

    • Ammonium acetate, analytical grade

    • Formic acid, LC-MS grade

    • Ultrapure water

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL):

    • Accurately weigh and dissolve DNSAH and this compound (DNSAH-13C6) in DMSO to prepare individual stock solutions of 100 µg/mL.[1] Store at ≤ -10°C in the dark.

  • Intermediate Stock Solution (1 µg/mL):

    • Prepare a mixed intermediate stock solution containing both DNSAH and this compound at 1 µg/mL by diluting the primary stock solutions with methanol.

  • Working Standard Solutions (0.1 to 20 ng/mL):

    • Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile). These solutions are used to build the calibration curve.

Sample Preparation

The following protocol is a general procedure for the analysis of DNSAH in poultry muscle tissue.

  • Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control, and calibration standard.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.1 M HCl to the tube.[2]

    • Add 200 µL of 100 mM 2-NBA in methanol.

    • Vortex the mixture for 1 minute.

    • Incubate in a water bath at 37°C for 16 hours (overnight) to facilitate both the release of bound DNSAH and its derivatization to NPDNSAH.[2]

  • Neutralization and Extraction:

    • Cool the samples to room temperature.

    • Adjust the pH of the solution to between 7.0 and 7.5 using a suitable base (e.g., NaOH or phosphate buffer).[2]

    • Add 10 mL of ethyl acetate, cap the tube, and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • System: UHPLC system

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      1.0 90 10
      8.0 10 90
      10.0 10 90
      10.1 90 10

      | 12.0 | 90 | 10 |

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Note
      NPDNSAH 372.1 182.0 Quantifier
      NPDNSAH 372.1 226.0 Qualifier

      | NPDNSAH-13C6 | 378.1 | 188.0 | Quantifier |

Results and Discussion

Method Performance

The analytical method was validated to demonstrate its suitability for the quantification of DNSAH. Key performance parameters are summarized below.

Table 1: Quantitative Performance Data

ParameterResult
Linearity Range0.5 - 10 µg/kg[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.3 - 0.5 µg/kg[2]
Accuracy (Recovery)75.8% - 108.4%[3]
Precision (RSD)< 12%[2]

The use of the this compound internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to high accuracy and precision across different tissue samples.

Visualization of Protocols

Experimental Workflow

The overall analytical workflow from sample receipt to data analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Tissue Sample (2g) spike Spike with this compound IS sample->spike hydrolysis Acid Hydrolysis & Derivatization (HCl, 2-NBA, 37°C, 16h) spike->hydrolysis neutralize Neutralization (pH 7.0-7.5) hydrolysis->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract evap Evaporation (N2 Stream) extract->evap reconstitute Reconstitution & Filtration evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantification using Calibration Curve lcms->quant report Final Report quant->report

Caption: Overview of the analytical workflow for DNSAH quantification.

Derivatization Reaction

The key chemical transformation in the sample preparation is the derivatization of DNSAH with 2-nitrobenzaldehyde (2-NBA). This reaction forms a more stable and chromatographically suitable product (NPDNSAH) for LC-MS/MS analysis.

G Derivatization Reaction DNSAH DNSAH (Metabolite) NPDNSAH NPDNSAH (Derivatized Analyte) DNSAH->NPDNSAH + Heat, Acid NBA 2-Nitrobenzaldehyde (2-NBA) NBA->NPDNSAH H2O H2O NPDNSAH->H2O

Caption: Derivatization of DNSAH with 2-NBA.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of the Nifursol metabolite DNSAH in animal-derived food products. The protocol, which includes acid hydrolysis, derivatization, and the use of a stable isotope-labeled internal standard (this compound), is suitable for regulatory compliance monitoring and ensures high confidence in the analytical results. The detailed experimental procedures and performance data presented in this application note can be readily adopted by analytical laboratories involved in food safety testing.

References

Application Note: High-Sensitivity Confirmation of Nifursol Residues in Food Matrices using Isotope Dilution LC-MS/MS with Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive method for the quantitative confirmation of Nifursol residues in various food matrices, particularly poultry products. The method utilizes a stable isotope-labeled internal standard, Nifursol-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound provides significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and variations in sample preparation and instrument response. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the implementation of this analytical approach.

Introduction

Nifursol, a nitrofuran antibiotic, has been historically used in the poultry industry to prevent histomoniasis (blackhead disease). However, due to concerns over the potential carcinogenic and mutagenic properties of its metabolites, the use of Nifursol in food-producing animals is banned in many countries, including the European Union. Regulatory bodies mandate strict monitoring of food products to ensure the absence of Nifursol residues.

Like other nitrofurans, Nifursol is rapidly metabolized in vivo, and its residues become covalently bound to tissue proteins. Therefore, the marker residue for monitoring Nifursol abuse is its stable, tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH). Analytical methods for DNSH typically involve the acidic hydrolysis of the tissue to release the bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NP-DNSH, which is then detected by LC-MS/MS.

To ensure the highest accuracy and reliability in residue analysis, the use of a stable isotope-labeled internal standard is paramount. This compound, which is metabolized and derivatized in the same manner as the native Nifursol, serves as an ideal internal standard. It co-elutes with the analyte of interest and experiences identical ionization and fragmentation, thereby providing superior correction for any analytical variability.

Experimental

Principle

The analytical workflow involves the extraction of total Nifursol residues from the food matrix. The sample is first subjected to acid hydrolysis to release the protein-bound DNSH. Simultaneously, the sample is spiked with a known concentration of this compound. Both the released DNSH and the DNSH-13C6 (from the hydrolysis of this compound) are then derivatized with 2-NBA. The resulting NP-DNSH and NP-DNSH-13C6 are extracted, purified, and analyzed by LC-MS/MS. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Reagents and Materials
  • Standards: Nifursol, this compound, 3,5-dinitrosalicylic acid hydrazide (DNSH)

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl acetate, Hydrochloric acid, 2-Nitrobenzaldehyde (2-NBA), Ammonium acetate, Water (LC-MS grade).

  • Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges.

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

Prepare stock solutions of Nifursol and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions at appropriate concentrations (e.g., 1 µg/mL and 10 ng/mL) by serial dilution in methanol.

Experimental Protocols

Sample Preparation
  • Homogenization: Homogenize 2 grams of the food matrix (e.g., poultry muscle, liver, or egg).

  • Spiking and Hydrolysis: Place the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of this compound internal standard solution. Add 5 mL of 0.1 M HCl.

  • Derivatization: Add 200 µL of a 50 mM solution of 2-NBA in methanol. Vortex for 1 minute.

  • Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C in the dark.

  • Neutralization and Extraction: After incubation, allow the sample to cool to room temperature. Neutralize the mixture to a pH of 7.0-7.5 with 0.1 M NaOH. Add 10 mL of ethyl acetate and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NP-DNSH 374.0182.0 (Quantifier)20
226.0 (Qualifier)15
NP-DNSH-13C6 380.0188.0 (Quantifier)20
232.0 (Qualifier)15

Method Validation Data

The following tables summarize typical method performance characteristics for the analysis of Nifursol (as its metabolite DNSH).

Table 1: Method Performance in Poultry Muscle

ParameterValue
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 µg/kg
Limit of Quantification (LOQ) 0.1 µg/kg
Recovery (at 0.5, 1, 5 µg/kg) 92 - 105%
Precision (RSD%) - Repeatability < 10%
Precision (RSD%) - Reproducibility < 15%
Decision Limit (CCα) 0.04 µg/kg[1]
Detection Capability (CCβ) 0.10 µg/kg[1]

Table 2: Method Performance in Poultry Liver

ParameterValue
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.03 µg/kg
Limit of Quantification (LOQ) 0.08 µg/kg
Recovery (at 0.5, 1, 5 µg/kg) 88 - 102%
Precision (RSD%) - Repeatability < 12%
Precision (RSD%) - Reproducibility < 18%
Decision Limit (CCα) 0.025 µg/kg[1]
Detection Capability (CCβ) 0.05 µg/kg[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample 1. Homogenize 2g of Food Matrix spike 2. Spike with this compound sample->spike hydrolysis 3. Acid Hydrolysis & Derivatization with 2-NBA spike->hydrolysis incubation 4. Overnight Incubation at 37°C hydrolysis->incubation neutralize 5. Neutralization & Liquid-Liquid Extraction incubation->neutralize evaporate 6. Evaporation of Solvent neutralize->evaporate reconstitute 7. Reconstitution evaporate->reconstitute filter 8. Filtration reconstitute->filter lcms 9. Injection into LC-MS/MS System filter->lcms data 10. Data Acquisition (MRM Mode) lcms->data quant 11. Peak Area Ratio Calculation (NP-DNSH / NP-DNSH-13C6) data->quant report 12. Final Concentration Reporting quant->report

Caption: Experimental workflow for Nifursol residue analysis.

Conclusion

The described LC-MS/MS method, incorporating the use of this compound as an internal standard, provides a highly reliable and sensitive approach for the confirmation of Nifursol residues in food matrices. The method demonstrates excellent performance characteristics, meeting the stringent requirements of regulatory bodies for veterinary drug residue testing. The detailed protocol and validation data presented in this application note serve as a valuable resource for laboratories involved in food safety monitoring.

References

Application Notes and Protocols for the Analysis of Nifursol-13C6 in Poultry and Aquaculture Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Nifursol, using its stable isotope-labeled internal standard Nifursol-13C6, in poultry and aquaculture samples. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for residue analysis.

Introduction

Nifursol is a nitrofuran antibiotic that has been used as a feed additive to prevent histomoniasis (blackhead disease) in turkeys.[1] Due to concerns about the potential carcinogenicity of nitrofuran residues, its use in food-producing animals has been banned in many jurisdictions.[2] Regulatory monitoring requires sensitive and reliable analytical methods to detect its residues in food products. Nifursol is rapidly metabolized in vivo, and its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), is the target analyte for monitoring Nifursol use.[3][4] To ensure accurate quantification and to compensate for matrix effects and variations in sample preparation, a stable isotope-labeled internal standard, such as this compound (specifically DNSH-13C6), is crucial.[5][6]

This document outlines the standard operating procedures for the extraction, clean-up, and LC-MS/MS analysis of Nifursol (as its metabolite DNSH) in poultry (muscle, liver) and aquaculture (fish, shrimp) samples, incorporating this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for the determination of Nifursol and its metabolite DNSH in various matrices. These values are compiled from different studies and demonstrate the typical performance of the described methodologies.

Table 1: Method Performance for DNSH Analysis in Poultry (Muscle and Liver)

ParameterMuscleLiverReference
CCα (μg/kg) 0.04 - 0.050.025[1][7]
CCβ (μg/kg) 0.08 - 0.100.05[1][7]
Repeatability (%) 8-[1]
Within-lab Reproducibility (%) 11-[1]
Trueness (%) -1-[1]
Recovery (%) 93.5 - 127.5-[3]

Table 2: Method Performance for DNSH Analysis in Aquaculture (Shrimp and Fish)

ParameterValue (μg/kg)Reference
CCα 0.32 - 0.36[8]
Linearity Range 0.25 - 2.0[8]
Trueness (%) 82.8 - 118.1[8]
Repeatability (RSDr %) ≤ 14[8]
Within-lab Reproducibility (RSDwr %) ≤ 16.9[8]

Table 3: Method Performance for DNSH Analysis in Eggs

ParameterValue (μg/kg)Reference
CCα 0.3[2]
CCβ 0.9[2]

Experimental Workflow

The overall workflow for the analysis of Nifursol metabolite (DNSH) using this compound as an internal standard is depicted below.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Homogenization Sample Homogenization (Poultry/Aquaculture Tissue) Spiking Spiking with This compound (IS) Homogenization->Spiking Add IS Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde (NBA) Hydrolysis->Derivatization Forms NPDNSH LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Data Processing & Quantification LC_MSMS->Quantification

Figure 1. General workflow for the analysis of Nifursol metabolite (DNSH).

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile, Methanol, Ethyl Acetate (all LC grade or higher).

  • Reagents: Hydrochloric acid (HCl), 2-Nitrobenzaldehyde (NBA), Ammonium Acetate, Formic Acid.

  • Standards: Nifursol (DNSH) analytical standard, this compound (DNSH-13C6) internal standard.[5]

  • Water: Ultrapure water.

  • Solid Phase Extraction (SPE) cartridges (optional for additional cleanup): Polymeric reversed-phase cartridges.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DNSH and DNSH-13C6 in a suitable solvent (e.g., DMSO or methanol) to prepare individual stock solutions.[5] Store at ≤ -18°C.

  • Intermediate and Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with methanol or a suitable mobile phase component.

Sample Preparation Protocol for Poultry and Aquaculture Tissues

This protocol is a generalized procedure based on common methodologies.[1][5][9]

  • Homogenization: Homogenize a representative portion of the tissue sample (e.g., 2-5 g) until a uniform consistency is achieved.[5]

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound (DNSH-13C6) working solution.

  • Acid Hydrolysis and Derivatization:

    • Add dilute hydrochloric acid to the sample.[1]

    • Add 2-nitrobenzaldehyde (NBA) solution. The NBA reacts with the hydrolyzed DNSH to form the stable derivative, NPDNSH (2-nitrophenyl derivative of DNSH).[1][3]

    • Incubate the mixture (e.g., overnight at 37°C or using microwave-assisted reaction for a shorter duration).[6]

  • Extraction:

    • Adjust the pH of the sample to approximately neutral.

    • Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate.[7] Repeat the extraction for better recovery.

    • Pool the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

    • Reconstitute the residue in a small, known volume of the initial mobile phase.[9]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of ammonium acetate or formate buffer in water and an organic modifier like acetonitrile or methanol.[8]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for the analyte (NPDNSH) and one for the internal standard (NPDNSH-13C6) for confirmation and quantification.

      • NPDNSH Transitions: Precursor ion m/z 374, with product ions typically around m/z 183 and 226.[1][10]

      • NPDNSH-13C6 Transitions: The precursor and product ions will be shifted by 6 Da (m/z 380 → product ions).

Signaling Pathway and Logical Relationships

The derivatization reaction is a key step in the sample preparation process. The following diagram illustrates this chemical transformation.

Derivatization DNSH DNSH (from Nifursol metabolite) NPDNSH NPDNSH (stable derivative) DNSH->NPDNSH Derivatization Reaction NBA 2-Nitrobenzaldehyde (NBA) NBA->NPDNSH Acid Acidic Conditions (HCl) Acid->NPDNSH

Figure 2. Derivatization of DNSH with 2-Nitrobenzaldehyde.

Conclusion

The analytical methodology described, utilizing this compound as an internal standard for the LC-MS/MS analysis of the Nifursol metabolite DNSH, provides a robust and reliable approach for the monitoring of Nifursol residues in poultry and aquaculture products. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and procedural losses. The provided protocols and performance data serve as a valuable resource for laboratories involved in food safety and drug residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nifursol-13C6 Signal Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal suppression of Nifursol-13C6 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the analysis of Nifursol and its isotopically labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. For quantitative analysis, where this compound is used as an internal standard to correct for variations, its own signal suppression can lead to inaccurate quantification of the target analyte, Nifursol.

Q2: What are the common causes of signal suppression in ESI-MS?

A2: Several factors can contribute to signal suppression in ESI-MS. These can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can compete with the analyte for ionization, alter the droplet surface tension and viscosity, or form adducts, all of which can reduce the analyte signal.

  • High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), the ESI response can become non-linear, leading to saturation effects and signal suppression.

  • Mobile Phase Additives: While necessary for chromatographic separation, additives like ion-pairing reagents (e.g., trifluoroacetic acid) can sometimes suppress the analyte signal.

  • Competition for Charge: In multicomponent samples, different analytes will compete for the available charge on the ESI droplets, which can lead to the suppression of less efficiently ionizing species.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess for matrix effects and signal suppression is the post-extraction spike experiment. This involves comparing the signal response of this compound in a neat solution (mobile phase) to its response when spiked into a blank sample matrix that has undergone the entire extraction procedure. A significantly lower signal in the matrix sample indicates the presence of signal suppression.

Troubleshooting Guides

This section provides systematic approaches to identify and mitigate signal suppression of this compound.

Guide 1: Initial Assessment of Signal Suppression

This guide helps you confirm the presence and extent of signal suppression.

Step 1: Prepare a this compound Solution in Neat Solvent. Prepare a standard solution of this compound at a known concentration in your initial mobile phase.

Step 2: Prepare a Post-Extraction Spiked Sample. Take a blank matrix sample (e.g., tissue homogenate, plasma) that does not contain Nifursol or its internal standard. Process this sample through your entire sample preparation workflow. After the final extraction step and just before LC-MS analysis, spike the extracted blank matrix with the same concentration of this compound as the neat solution.

Step 3: Analyze Both Samples by LC-ESI-MS. Inject both the neat solution and the post-extraction spiked sample into the LC-MS system and record the peak area or height for this compound.

Step 4: Calculate the Matrix Effect. Use the following formula to quantify the extent of signal suppression:

A value significantly less than 100% indicates signal suppression.

Guide 2: Strategies to Mitigate Signal Suppression

If signal suppression is confirmed, the following strategies can be employed to minimize its impact.

The goal is to chromatographically separate this compound from the interfering matrix components.

  • Modify the Gradient Profile: Adjust the mobile phase gradient to increase the separation between the analyte and the region where suppression is observed.

  • Change the Stationary Phase: If gradient modification is insufficient, consider using a different LC column with an alternative stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.

Reducing the concentration of matrix components entering the MS can alleviate suppression.

  • Improve Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of matrix components. However, this may also decrease the analyte signal, so a balance must be found to maintain adequate sensitivity.

Instrument parameters can be adjusted to minimize suppression.

  • Reduce Flow Rate: Lowering the flow rate into the ESI source, for instance by using a post-column splitter or nano-ESI, can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts and can reduce signal suppression.

  • Optimize Source Parameters: Adjust ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature to find optimal conditions that maximize the this compound signal and minimize the influence of the matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion for Identifying Regions of Signal Suppression

This experiment helps to visualize the regions in the chromatogram where signal suppression occurs.

Objective: To identify the retention times at which co-eluting matrix components cause suppression of the this compound signal.

Materials:

  • LC-MS/MS system with ESI source

  • Syringe pump

  • T-junction

  • This compound standard solution

  • Blank matrix extract

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Continuously infuse a solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC eluent flow post-column using a syringe pump and a T-junction.

  • Monitor the this compound signal in the mass spectrometer to establish a stable baseline.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any dips or decreases in the baseline signal indicate regions of ion suppression.

Quantitative Data Summary

The following table summarizes hypothetical data from a signal suppression experiment to provide a clear comparison.

SampleThis compound Concentration (ng/mL)Peak AreaMatrix Effect (%)
Neat Solution101,500,000N/A
Spiked Plasma Extract10750,00050%
Spiked Urine Extract101,200,00080%

Interpretation: The plasma matrix exhibits a significant signal suppression of 50%, while the urine matrix shows a lesser effect with 20% suppression.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting signal suppression.

Signal_Suppression_Causes cluster_source ESI Source cluster_effects Suppression Mechanisms Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Competition Competition for Charge/Surface Droplet->Competition Viscosity Increased Viscosity/ Surface Tension Droplet->Viscosity Neutralization Gas-Phase Neutralization Droplet->Neutralization Suppressed_Signal Suppressed Analyte Signal Competition->Suppressed_Signal Viscosity->Suppressed_Signal Neutralization->Suppressed_Signal

Caption: Causes of Signal Suppression in ESI-MS.

Troubleshooting_Workflow Start Signal Suppression Suspected Assess Assess Signal Suppression (Post-Extraction Spike) Start->Assess Suppressed Suppression > 20%? Assess->Suppressed Optimize_Chroma Optimize Chromatography Suppressed->Optimize_Chroma Yes No_Suppression Continue Analysis Suppressed->No_Suppression No Improve_Cleanup Improve Sample Cleanup Optimize_Chroma->Improve_Cleanup Optimize_MS Optimize MS Parameters Improve_Cleanup->Optimize_MS Reassess Re-assess Suppression Optimize_MS->Reassess Reassess->Suppressed End Suppression Mitigated Reassess->End Suppression Mitigated

Caption: Troubleshooting Workflow for Signal Suppression.

Optimizing LC gradient for separation of Nifursol and Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient separation of Nifursol and its isotopically labeled internal standard, Nifursol-13C6. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the LC method for Nifursol and this compound?

A1: For quantitative bioanalysis using LC-MS/MS, the primary goal is typically to achieve chromatographic co-elution of Nifursol and its stable isotope-labeled internal standard, this compound. Co-elution ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source, leading to more accurate and precise quantification. The objective is not to achieve baseline separation but to have sharp, symmetrical, and overlapping peaks.

Q2: Why am I seeing partial separation or split peaks for Nifursol and this compound?

A2: While baseline separation is not expected due to their identical physicochemical properties, apparent peak splitting or partial separation can occur. This is often an artifact of the analytical system or method conditions rather than true chromatographic resolution. Potential causes are addressed in the troubleshooting section below and can include a strong sample solvent, issues with the column, or extra-column dead volume.

Q3: What are the typical mass transitions for Nifursol and this compound?

A3: The specific mass-to-charge ratios (m/z) for precursor and product ions should be optimized for your specific mass spectrometer. However, common transitions are listed in the table below. These should be confirmed by infusing a standard solution of each compound.

Q4: Which organic solvent, acetonitrile or methanol, is better for the mobile phase?

A4: Both acetonitrile and methanol can be used for reversed-phase chromatography of Nifursol. Acetonitrile often provides lower backpressure and can offer different selectivity for impurities. Methanol is a more viscous but also a more protic solvent, which can influence interactions with the stationary phase. For achieving co-elution of an analyte and its isotopically labeled internal standard, the choice of organic solvent is less critical than for separating structurally different compounds. The selection should be based on achieving the best peak shape and separation from other matrix components.

Q5: How critical is the mobile phase pH?

A5: Mobile phase pH is a critical parameter for ionizable compounds as it affects their retention and peak shape. For robust and reproducible chromatography, it is recommended to set the mobile phase pH at least 2 units away from the pKa of the analyte. Adding a small amount of a modifier like formic acid (e.g., 0.1%) to the mobile phase can help to control the pH and improve peak shape for many compounds, including those with nitroaromatic structures.

LC-MS/MS Method Parameters for Nifursol Analysis

The following table summarizes a typical starting point for an LC-MS/MS method for the analysis of Nifursol and its internal standard.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Nifursol Precursor Ion (m/z) To be determined based on ionization mode (e.g., [M-H]⁻ or [M+H]⁺)
Nifursol Product Ions (m/z) To be determined by direct infusion and MS/MS optimization
This compound Precursor Ion (m/z) Nifursol Precursor Ion m/z + 6
This compound Product Ions (m/z) To be determined by direct infusion and MS/MS optimization

Experimental Protocol: Baseline LC-MS/MS Method

This protocol provides a starting point for the analysis of Nifursol and this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

  • Standard Preparation:

    • Prepare individual stock solutions of Nifursol and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a working solution containing both Nifursol and this compound at a suitable concentration (e.g., 1 µg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC System Preparation:

    • Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 0.4 mL/min until a stable baseline is achieved.

    • Ensure the column temperature is stable at 40 °C.

  • MS/MS Parameter Optimization:

    • Infuse the individual working standard solutions of Nifursol and this compound into the mass spectrometer to determine the optimal precursor and product ions, as well as other compound-specific parameters like declustering potential and collision energy. It is recommended to identify at least two product ions for each analyte for confident identification and quantification.

  • Sample Analysis:

    • Inject 5 µL of the combined working standard solution onto the LC-MS/MS system.

    • Acquire data using the optimized MS/MS parameters and the gradient program outlined in the table above.

  • Data Evaluation:

    • Examine the chromatograms for peak shape, retention time, and co-elution of Nifursol and this compound.

    • If peak shape is poor or there are unexpected separation issues, refer to the troubleshooting guide below.

Troubleshooting Guide

Logical Workflow for Troubleshooting LC Separation and Peak Shape

G start Start: Poor Peak Shape or Unexpected Separation check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks systemic_issue Systemic Issue Likely check_all_peaks->systemic_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_connections Check for loose fittings or dead volume systemic_issue->check_connections check_column Inspect/replace column (possible void or frit blockage) check_connections->check_column check_detector Check MS source for cleanliness and settings check_column->check_detector end End: Problem Resolved check_detector->end check_sample_solvent Is sample solvent stronger than initial mobile phase? analyte_specific_issue->check_sample_solvent solvent_mismatch Dilute sample in initial mobile phase check_sample_solvent->solvent_mismatch Yes check_mobile_phase Review mobile phase (pH, composition) check_sample_solvent->check_mobile_phase No solvent_mismatch->end optimize_gradient Adjust gradient slope or starting %B check_mobile_phase->optimize_gradient optimize_gradient->end

Addressing isotopic interference and crosstalk with Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nifursol analysis using Nifursol-13C6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to isotopic interference and crosstalk during LC-MS/MS analysis of Nifursol and its metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH).

I. Frequently Asked Questions (FAQs)

Q1: What is Nifursol and why is its analysis important?

A1: Nifursol is a nitrofuran antibiotic that has been banned for use in food-producing animals in many countries due to concerns about the carcinogenicity of its residues.[1] The analysis of Nifursol is crucial for monitoring its illegal use and ensuring food safety. The marker residue for Nifursol is its metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH).[2][3]

Q2: Why is an isotopic-labeled internal standard like this compound used in the analysis of Nifursol's metabolite, DNSH?

A2: Isotope-labeled internal standards, such as DNSH-13C6, are considered the gold standard in quantitative mass spectrometry.[4] They are chemically identical to the analyte (DNSH) but have a different mass due to the incorporation of heavy isotopes (in this case, 13C). This allows them to co-elute with the analyte and experience similar matrix effects, extraction recovery, and ionization suppression or enhancement. By adding a known amount of the labeled standard to the sample, it is possible to accurately quantify the analyte by measuring the ratio of the analyte's signal to the internal standard's signal, thus correcting for variations in the analytical process.[4][5][6]

Q3: What are isotopic interference and crosstalk in the context of this analysis?

A3:

  • Isotopic Interference: This occurs when the isotopic pattern of the unlabeled analyte (NP-DNSH) contributes to the signal of the labeled internal standard (NP-DNSH-13C6). All carbon-containing compounds have a natural abundance of the 13C isotope (approximately 1.1%). In a molecule with many carbon atoms, there is a statistical probability that some molecules will contain one or more 13C atoms, creating "isotopologues." If the mass of an isotopologue of the analyte is the same as the mass of the internal standard, it will interfere with the measurement.

  • Crosstalk: This is an instrument-related phenomenon where residual ions from a preceding MRM (Multiple Reaction Monitoring) transition are not fully cleared from the collision cell before the next MRM transition is measured.[7][8] If the analyte and internal standard have very close retention times and are measured in rapid succession, ions from the more abundant species can "bleed" into the detection window of the less abundant one, leading to inaccurate quantification.[7]

Q4: How is DNSH prepared for LC-MS/MS analysis?

A4: Since DNSH has a low molecular weight and can be challenging to analyze directly, it is typically derivatized with 2-nitrobenzaldehyde (2-NBA).[2][9] This reaction forms a larger, more easily ionizable molecule, NP-DNSH (2-nitrobenzaldehyde derivative of DNSH), which is then analyzed by LC-MS/MS. The same derivatization reaction occurs with the DNSH-13C6 internal standard, forming NP-DNSH-13C6.

II. Troubleshooting Guides

Guide 1: Investigating and Mitigating Isotopic Interference

Symptom: You observe a signal in the internal standard (NP-DNSH-13C6) channel when analyzing a high-concentration standard of the unlabeled analyte (NP-DNSH) alone. This can lead to an underestimation of the analyte concentration in unknown samples.

Workflow for Troubleshooting Isotopic Interference

Caption: Troubleshooting workflow for isotopic interference.

Detailed Steps:

  • Confirm Isotopic Contribution: Prepare a high-concentration solution of unlabeled NP-DNSH standard. Inject this solution into the LC-MS/MS system and monitor both the MRM transitions for NP-DNSH and NP-DNSH-13C6. If you observe a peak in the NP-DNSH-13C6 channel at the same retention time as NP-DNSH, this confirms isotopic interference.

  • Quantify the Interference: Calculate the percentage of the signal from the unlabeled analyte that is contributing to the labeled internal standard's signal. This can be done by dividing the peak area of the interference peak in the IS channel by the peak area of the analyte peak in its own channel and multiplying by 100.

  • Mitigation Strategies:

    • Select Alternative MRM Transitions: The most effective way to eliminate isotopic interference is to choose different product ions for your MRM transitions that do not have overlapping isotopic contributions. This may involve re-optimizing your MS/MS parameters.

    • Mathematical Correction: If alternative transitions are not feasible, a mathematical correction can be applied. This involves creating a calibration curve to determine the relationship between the analyte concentration and the interfering signal in the IS channel. This correction factor can then be used to subtract the contribution from the measured IS response in your samples.[10][11]

    • Chromatographic Separation: In cases where the interference is not from a true isotopologue but from an isobaric compound (a different molecule with the same nominal mass), improving the chromatographic separation is key.[12][13][14] This can be achieved by modifying the gradient, changing the column, or adjusting the mobile phase composition.

Guide 2: Identifying and Preventing Crosstalk

Symptom: You observe a small peak or a shoulder on the peak of your internal standard (NP-DNSH-13C6) that elutes at the same time as your high-concentration analyte (NP-DNSH). This can lead to an overestimation of the analyte concentration.

Workflow for Troubleshooting Crosstalk

Caption: Troubleshooting workflow for crosstalk.

Detailed Steps:

  • Confirm Crosstalk: Inject a high-concentration standard of NP-DNSH and immediately follow it with an injection of a blank solvent. Monitor the MRM transitions for both NP-DNSH and NP-DNSH-13C6 in both injections. If you see a "ghost peak" in the NP-DNSH-13C6 channel of the blank injection at the retention time of NP-DNSH, this is a strong indication of crosstalk.

  • Mitigation Strategies:

    • Increase Dwell Time: A longer dwell time for each MRM transition allows more time for the collision cell to be cleared of ions before the next transition is measured. This is often the most straightforward solution to crosstalk.

    • Optimize Chromatographic Separation: While the labeled internal standard is designed to co-elute, slight chromatographic separation can sometimes be achieved and may be sufficient to prevent crosstalk. This can be attempted by fine-tuning the LC gradient or using a column with higher efficiency.

    • Reduce Analyte Concentration: If the analyte concentration is extremely high, it can overwhelm the collision cell. If your experimental design allows, diluting the sample can reduce the ion intensity and mitigate crosstalk.

    • Check Instrument Parameters: Ensure that the collision gas pressure is within the manufacturer's recommended range. Inadequate gas pressure can lead to inefficient ion clearing. Some mass spectrometers also have specific settings to minimize crosstalk that should be reviewed.

III. Experimental Protocols & Data

Sample Preparation and Derivatization

A typical workflow for the analysis of DNSH in animal tissues involves the following steps:

Experimental Workflow for DNSH Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Homogenize Tissue Sample B 2. Add DNSH-13C6 Internal Standard A->B C 3. Acid Hydrolysis (e.g., with HCl) B->C D 4. Derivatization with 2-NBA at 37°C C->D E 5. Neutralization (adjust pH to 7.0-7.5) D->E F 6. Liquid-Liquid Extraction (e.g., with ethyl acetate) E->F G 7. Evaporation and Reconstitution F->G H 8. Injection into LC-MS/MS System G->H

Caption: General experimental workflow for DNSH analysis.

  • Homogenization: A representative sample of the tissue is homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of DNSH-13C6 solution is added to the homogenized sample.

  • Acid Hydrolysis: The sample is treated with an acid (e.g., hydrochloric acid) and heated to release the protein-bound DNSH metabolites.[9]

  • Derivatization: 2-nitrobenzaldehyde (2-NBA) is added, and the mixture is incubated (e.g., at 37°C for 16 hours) to form the NP-DNSH and NP-DNSH-13C6 derivatives.[2]

  • Neutralization: The pH of the solution is adjusted to approximately 7.0-7.5.

  • Liquid-Liquid Extraction: The derivatized analytes are extracted from the aqueous matrix into an organic solvent, such as ethyl acetate.

  • Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for quantification.

LC-MS/MS Parameters

The following table summarizes typical MRM transitions and collision energies for the analysis of NP-DNSH and its 13C6-labeled internal standard. Note: These values should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Function
NP-DNSH 37418220Quantifier
37422615Qualifier
NP-DNSH-13C6 38018820Quantifier
38023215Qualifier

Disclaimer: The collision energy values provided are illustrative and should be empirically optimized for the specific mass spectrometer being used.[15][16][17]

Selection of MRM Transitions to Minimize Interference:

  • Quantifier vs. Qualifier Ions: It is standard practice to monitor at least two transitions for each analyte for confident identification. The most intense transition is typically used for quantification (quantifier), while a second, less intense transition serves as a confirmation (qualifier).

  • Avoiding Common Fragments: When selecting product ions, it is advisable to avoid very small fragments that may be common to many molecules, as this can increase the likelihood of interference.

  • Isotopic Overlap Consideration: When using a 13C6-labeled standard, the mass difference is 6 Da. The natural isotopic abundance of 13C means that the unlabeled analyte will have isotopologues at M+1, M+2, etc. With a 6 Da difference, the contribution of the unlabeled analyte to the M+6 signal of the labeled standard is generally negligible. However, it is always good practice to verify this by injecting a high-concentration standard of the unlabeled analyte as described in the troubleshooting guide.

References

Nifursol-13C6 stability issues in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nifursol-13C6 under various storage conditions. Below you will find frequently asked questions and a troubleshooting guide to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C in a sealed container, protected from moisture and light.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: For solutions, it is recommended to store them in sealed containers, away from moisture and light. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: Is this compound stable at room temperature?

A3: While some suppliers may ship this compound at room temperature, long-term storage at ambient temperatures is not recommended.[1][3] For optimal stability, adhere to the recommended refrigerated or frozen storage conditions.

Q4: What are the initial signs of this compound degradation?

A4: Visual signs of degradation in the solid form can include a change in color from its typical light yellow to yellow appearance.[1] In solution, degradation may not be visually apparent. Therefore, it is crucial to adhere to recommended storage conditions and perform regular quality control checks using appropriate analytical methods.

Q5: What is the primary metabolite of Nifursol, and is it relevant to the stability of this compound?

A5: The primary metabolite of Nifursol is 3,5-dinitrosalicylic acid hydrazide (DNSH).[4][5] Understanding the degradation pathway to this and other related compounds is crucial for interpreting analytical results and ensuring the accuracy of experiments. The stability of this compound is critical to prevent the formation of unlabeled degradation products that could interfere with analyses.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Q1: My analytical results are inconsistent. Could this be related to the stability of my this compound standard?

A1: Yes, inconsistent analytical results are a common indicator of compound degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Verify that your this compound, both solid and in solution, has been stored according to the recommended guidelines (see FAQs).

  • Age of Solution: If you are using a stock solution, ensure it is within the recommended use-by period (6 months at -80°C or 1 month at -20°C).[1]

  • Solvent Purity: Impurities in the solvent can accelerate degradation. Use high-purity, anhydrous solvents when preparing solutions.

  • Light Exposure: this compound is light-sensitive.[1] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q2: I observe unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A2: The appearance of unexpected peaks may indicate the presence of degradation products.

  • Review Storage and Handling: As a first step, review your storage and handling procedures against the recommendations in this guide.

  • Mass Spectrometry Analysis: If using LC-MS/MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This can help in identifying potential degradation products, such as the unlabeled DNSH metabolite.

  • Perform a Fresh Preparation: Prepare a fresh solution of this compound from a solid stock that has been properly stored and re-analyze. If the extraneous peaks are absent, it is likely that your previous solution had degraded.

Quantitative Stability Data

The following table summarizes the known stability of this compound under different storage conditions.

FormStorage TemperatureDurationKey Considerations
Solid4°CNot specified, but long-term storage is implied.Must be sealed and protected from moisture and light.[1][2]
In Solvent-20°C1 monthMust be sealed and protected from moisture and light.[1]
In Solvent-80°C6 monthsMust be sealed and protected from moisture and light.[1]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Acetonitrile) at a known concentration.[1][2]

    • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Storage Conditions:

    • Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, exposure to light).

  • Time Points:

    • Establish a schedule for sample analysis at various time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of this compound and to detect any degradation products.[6][7][8]

    • The method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis:

    • Quantify the remaining this compound at each time point.

    • Calculate the percentage of degradation.

    • Identify and, if possible, quantify any major degradation products.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Flow for Inconsistent Results start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_age Check Age of Stock Solution (<1 month at -20°C, <6 months at -80°C) start->check_solution_age check_handling Review Handling Procedures (Solvent Purity, Light Exposure) start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage solution_expired Stock Solution Expired check_solution_age->solution_expired handling_issue Handling Issue Identified check_handling->handling_issue prepare_fresh Prepare Fresh Solution from Solid Stock improper_storage->prepare_fresh solution_expired->prepare_fresh handling_issue->prepare_fresh reanalyze Re-analyze Sample prepare_fresh->reanalyze

Caption: Troubleshooting workflow for inconsistent analytical results.

degradation_pathway cluster_pathway Potential Degradation Pathway of Nifursol Nifursol Nifursol Hydrolysis Hydrolysis / Metabolism Nifursol->Hydrolysis DNSH 3,5-dinitrosalicylic acid hydrazide (DNSH) Hydrolysis->DNSH Other Other Degradation Products Hydrolysis->Other

Caption: Potential degradation pathway of Nifursol.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Nifursol-13C6 in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Nifursol-13C6. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify and resolve common problems leading to poor peak shape during the analysis of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is often indicative of secondary interactions between the analyte and the stationary phase, or other issues within the chromatographic system. Common causes include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, causing tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, resulting in peak tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Q2: What causes my this compound peak to show fronting?

Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.

  • Column Collapse: A physical collapse of the column bed can lead to distorted peak shapes, including fronting.

Q3: My this compound peak is split. What could be the reason?

Peak splitting can be a frustrating issue with several potential causes:

  • Partially Clogged Frit: A blockage in the column inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.

  • Column Void: A void or channel in the column packing material can have a similar effect to a clogged frit.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.

  • Co-elution with an Interfering Compound: An impurity or matrix component that elutes very close to this compound can give the appearance of a split peak.

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

G start Start: Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload eval_overload Peak Shape Improved? check_overload->eval_overload overload_solved Issue Resolved: Column Overload eval_overload->overload_solved Yes adjust_ph Adjust Mobile Phase pH eval_overload->adjust_ph No eval_ph Peak Shape Improved? adjust_ph->eval_ph ph_solved Issue Resolved: pH Optimization eval_ph->ph_solved Yes add_modifier Add Mobile Phase Modifier (e.g., Formic Acid, Ammonium Acetate) eval_ph->add_modifier No eval_modifier Peak Shape Improved? add_modifier->eval_modifier modifier_solved Issue Resolved: Secondary Interactions Mitigated eval_modifier->modifier_solved Yes check_column Inspect/Replace Column eval_modifier->check_column No end End Troubleshooting check_column->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline Experiment:

    • Prepare the mobile phase as per your current method (e.g., Acetonitrile:Water 50:50).

    • Inject your this compound standard and record the chromatogram.

    • Calculate the tailing factor.

  • Acidic Mobile Phase Trial:

    • Prepare a fresh mobile phase of Acetonitrile:Water (50:50) and add 0.1% formic acid to the aqueous portion before mixing.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the tailing factor and compare it to the baseline.

  • Buffered Mobile Phase Trial:

    • Prepare a 10 mM ammonium acetate or ammonium formate buffer in water. Adjust the pH to a desired value (e.g., 3.5 or 4.5) with formic acid.

    • Prepare the mobile phase by mixing acetonitrile and the buffer solution (e.g., 50:50).

    • Equilibrate the column and inject the standard as described above.

    • Calculate the tailing factor and compare.

Data Presentation: Effect of Mobile Phase on Peak Tailing

Mobile Phase CompositionTailing Factor (Tf)Peak Asymmetry (As)
Acetonitrile:Water (50:50)2.12.3
Acetonitrile:Water + 0.1% Formic Acid (50:50)1.51.6
Acetonitrile:10mM Ammonium Acetate pH 4.5 (50:50)1.21.3
Issue 2: Peak Fronting

For instances of peak fronting, consider the following troubleshooting steps:

G start Start: Peak Fronting Observed check_solvent Match Sample Solvent to Initial Mobile Phase start->check_solvent eval_solvent Peak Shape Improved? check_solvent->eval_solvent solvent_solved Issue Resolved: Solvent Mismatch eval_solvent->solvent_solved Yes reduce_conc Reduce Sample Concentration eval_solvent->reduce_conc No eval_conc Peak Shape Improved? reduce_conc->eval_conc conc_solved Issue Resolved: Sample Overload eval_conc->conc_solved Yes check_column Inspect/Replace Column eval_conc->check_column No end End Troubleshooting check_column->end

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol: Sample Solvent Compatibility Check

  • Current Method:

    • Dissolve your this compound standard in your current sample solvent (e.g., 100% Acetonitrile).

    • Inject and record the chromatogram. Note the peak shape.

  • Modified Sample Solvent:

    • Prepare a new standard of this compound dissolved in a solvent that matches the initial mobile phase composition (e.g., if your gradient starts at 10% Acetonitrile, dissolve the sample in 10% Acetonitrile in water).

    • Inject the same concentration and volume as in the baseline experiment.

    • Compare the peak shape to the original injection.

Data Presentation: Impact of Sample Solvent on Peak Fronting

Sample SolventPeak Fronting Factor
100% Acetonitrile0.85
50% Acetonitrile in Water0.95
10% Acetonitrile in Water1.05
Issue 3: Peak Splitting

If you encounter split peaks for this compound, use this guide to diagnose the problem:

G start Start: Split Peak Observed check_connections Check Fittings and Tubing for Leaks or Voids start->check_connections eval_connections Problem Found and Fixed? check_connections->eval_connections connections_solved Issue Resolved: Hardware Issue eval_connections->connections_solved Yes flush_column Reverse and Flush Column eval_connections->flush_column No eval_flush Peak Shape Improved? flush_column->eval_flush flush_solved Issue Resolved: Partially Blocked Frit eval_flush->flush_solved Yes replace_column Replace Column eval_flush->replace_column No end End Troubleshooting replace_column->end

Caption: Troubleshooting workflow for peak splitting.

Experimental Protocol: Column Flushing and Inspection

  • System Check:

    • Carefully inspect all fittings and connections between the injector and the detector for any signs of leaks or improper seating.

    • If any issues are found, remake the connections and re-run the analysis.

  • Column Reversal and Flush:

    • Disconnect the column from the detector.

    • Reverse the direction of the column.

    • Connect the column outlet (now the inlet) to the pump and flush with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate for 30 minutes.

    • Return the column to its original orientation and reconnect it to the detector.

    • Equilibrate the column with the mobile phase and inject the this compound standard.

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal chromatographic conditions can vary depending on the specific instrumentation, column, and reagents used. Always refer to the manufacturer's guidelines for your equipment and columns.

Technical Support Center: Quantification of Low Levels of DNSAH with Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of 3,5-dinitrosalicylic acid hydrazide (DNSAH), the marker residue of Nifursol, using Nifursol-13C6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is DNSAH the target analyte for monitoring Nifursol use?

A1: Nifursol is rapidly metabolized in animals to DNSAH. This metabolite is persistent in tissues for an extended period, making it a reliable marker for detecting the illegal use of Nifursol in food-producing animals.[1][2]

Q2: What is the purpose of using this compound as an internal standard?

A2: this compound is a stable isotope-labeled version of Nifursol. When added to a sample at the beginning of the extraction process, it experiences the same analytical variations as the native DNSAH, including extraction losses and matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. By comparing the signal of the analyte to the signal of the stable isotope-labeled internal standard, more accurate and precise quantification can be achieved, especially at low concentration levels.

Q3: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary?

A3: Derivatization of DNSAH with 2-NBA to form the nitrophenyl derivative (NP-DNSH) is a critical step. This procedure enhances the chromatographic retention and improves the ionization efficiency and selectivity during LC-MS/MS analysis, which is essential for achieving the low detection limits required for residue analysis.[3][4]

Q4: What are the typical matrices in which DNSAH is quantified?

A4: DNSAH is typically quantified in various animal tissues, including muscle, liver, and kidney, as well as in honey and other foodstuffs of animal origin.[1][3][4][5]

Q5: What are the regulatory limits for DNSAH in food products?

A5: The European Union has established a reference point for action (RPA) for DNSAH, along with other nitrofuran metabolites, at a concentration of 0.5 µg/kg in food products of animal origin.[2][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of low levels of DNSAH.

Low or No Signal for DNSAH and/or this compound
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Ensure the acidic hydrolysis step is performed correctly. Verify the concentration of the acid and the incubation time and temperature. Inadequate release of protein-bound DNSAH will lead to low recovery.[3][4]
Inefficient Derivatization Check the concentration and purity of the 2-nitrobenzaldehyde (2-NBA) solution. The derivatization reaction is typically carried out overnight in the dark; ensure these conditions are met.[3][5][7] Incomplete derivatization will result in a poor signal for the NP-DNSH derivative.
Degradation of Analyte/Internal Standard DNSAH and its derivative can be sensitive to light and temperature. Protect samples from light during and after derivatization. Ensure proper storage conditions are maintained throughout the analytical process.
Poor Extraction Efficiency Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Ensure the pH of the solution is appropriate for the extraction solvent used. For LLE, ensure adequate mixing and phase separation. For SPE, check for column overloading or improper conditioning, washing, and elution steps.
Mass Spectrometer Issues Verify the MS parameters, including the precursor and product ion transitions for both DNSAH and this compound derivatives. Check the tuning of the instrument and ensure the ion source is clean. A dirty ion source can lead to significant signal suppression.
Matrix Effects Significant ion suppression can lead to a low signal. While the internal standard corrects for this, extreme suppression can still be problematic. Dilute the final extract to reduce the concentration of matrix components. Improve the sample cleanup procedure to remove more interfering substances.
High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization Ensure tissue samples are thoroughly homogenized to achieve a uniform distribution of the analyte. Inconsistent homogenization can lead to variable recovery.
Inaccurate Pipetting Use calibrated pipettes for adding the internal standard, reagents, and solvents. Inaccurate addition of the this compound internal standard is a common source of variability.
Inconsistent Derivatization Ensure the derivatization conditions (temperature, time, reagent concentration) are consistent across all samples and standards.
Chromatographic Issues Poor peak shapes (e.g., tailing or splitting) can lead to inconsistent integration and poor precision. Investigate the column condition, mobile phase composition, and potential blockages in the LC system.
Carryover If a high concentration sample is followed by a low concentration one, carryover can occur. Implement a robust wash sequence for the autosampler injection needle and port.
Poor Recovery of the Internal Standard (this compound)
Potential Cause Troubleshooting Steps
Incorrect Spiking Procedure Ensure the internal standard is added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps.
Degradation of Internal Standard Verify the stability of the this compound solution. Store it according to the manufacturer's instructions. Prepare fresh working solutions regularly.
Extraction Issues The internal standard should behave similarly to the analyte. If its recovery is low, it indicates a problem with the overall extraction and cleanup procedure. Re-evaluate the extraction parameters as described in the "Low or No Signal" section.

Quantitative Data Summary

The following tables summarize typical quantitative parameters reported in the literature for the analysis of DNSAH.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
Animal Origin FoodHPLC-MS/MS0.5-[3]
HoneyUPLC-MS/MS0.10.3[5][7]
Meat and SeafoodELISA0.13 - 0.15-[2]
Poultry TissueLC-MS/MS-0.5[8]

Table 2: Recovery and Linearity

MatrixSpiked Levels (µg/kg)Average Recovery (%)Linearity Range (µg/kg)Correlation Coefficient (r²)Reference
Animal Origin Food0.5, 1.0, 2.0, 4.063.4 - 109.50.5 - 100.9995[3]
Honey0.2, 0.5, 1.0, 2.098.5 - 102.30.1 - 200 (µg/L)>0.9991[5][7]
Aquatic Products0.5, 1.0, 2.0, 4.081.3 - 100.50.5 - 10>0.99[8]

Experimental Protocol: Quantification of DNSAH in Poultry Muscle

This protocol is a generalized procedure based on common methodologies. Researchers should validate the method in their own laboratory.

1. Sample Preparation and Homogenization:

  • Weigh 2.0 g (± 0.1 g) of homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard solution.

2. Hydrolysis and Derivatization:

  • Add 5 mL of 0.1 M HCl to the sample.

  • Vortex for 1 minute to mix thoroughly.

  • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Vortex again for 1 minute.

  • Incubate the mixture overnight (approximately 16 hours) at 37°C in the dark.[3][5]

3. Extraction:

  • After incubation, allow the samples to cool to room temperature.

  • Neutralize the mixture to a pH of 7.0-7.5 with 0.1 M NaOH and a phosphate buffer.[3]

  • Add 10 mL of ethyl acetate and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction step with another 10 mL of ethyl acetate.

  • Combine the organic extracts.

4. Evaporation and Reconstitution:

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable mobile phase, such as 50:50 (v/v) acetonitrile/water.

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

5. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the derivatized DNSAH (NP-DNSH) and the derivatized this compound.

Visualizations

metabolic_pathway Nifursol Nifursol Metabolism Rapid Metabolism in vivo Nifursol->Metabolism DNSAH DNSAH (3,5-dinitrosalicylic acid hydrazide) Metabolism->DNSAH Bound_DNSAH Protein-Bound DNSAH DNSAH->Bound_DNSAH Forms stable adducts with Protein Tissue Proteins Protein->Bound_DNSAH

Metabolic conversion of Nifursol to DNSAH and its binding to tissue proteins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Tissue Homogenization & Spiking with this compound Hydrolysis 2. Acid Hydrolysis Sample->Hydrolysis Derivatization 3. Derivatization with 2-NBA Hydrolysis->Derivatization Extraction 4. Liquid-Liquid Extraction Derivatization->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation LC_MS 6. LC-MS/MS Analysis Evaporation->LC_MS Data 7. Data Processing & Quantification LC_MS->Data

General experimental workflow for DNSAH quantification.

troubleshooting_low_recovery Start Low Recovery or No Signal Observed Check_IS Is the Internal Standard (this compound) signal also low? Start->Check_IS Check_Extraction Problem likely in Extraction, Cleanup, or LC-MS/MS steps. Review these procedures. Check_IS->Check_Extraction Yes Check_Spiking Problem likely with IS spiking, analyte degradation, or incomplete hydrolysis/ derivatization. Check_IS->Check_Spiking No Check_Deriv Is derivatization reagent (2-NBA) fresh and properly prepared? Check_Spiking->Check_Deriv Prepare_New_Deriv Prepare fresh 2-NBA solution. Check_Deriv->Prepare_New_Deriv No Check_Hydrolysis Are hydrolysis conditions (acid conc., temp, time) correct? Check_Deriv->Check_Hydrolysis Yes Correct_Hydrolysis Correct hydrolysis parameters. Check_Hydrolysis->Correct_Hydrolysis No Review_Extraction Review extraction solvent, pH, and procedure. Check_Hydrolysis->Review_Extraction Yes

Logical troubleshooting guide for low DNSAH recovery.

References

Best practices for preparing Nifursol-13C6 stock and working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the preparation of Nifursol-13C6 stock and working solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or in other analytical applications.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValueNotes
Molecular Formula C₆¹³C₆H₇N₅O₉Six carbon atoms are ¹³C labeled.
Molecular Weight 371.17 g/mol
Recommended Solvents Dimethyl sulfoxide (DMSO), AcetonitrileMethanol may also be a suitable solvent for lower concentrations or for working solutions.
Solubility in DMSO 50 mg/mL (134.71 mM)[1]Requires sonication for complete dissolution. Use fresh, anhydrous DMSO for best results.[1]
Storage (Solid Form) 4°C, sealed, protected from light and moisture[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]Store in sealed, light-protected vials.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can then be used to prepare more dilute working solutions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass or polypropylene storage vials

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid.

  • Dissolution:

    • Transfer the weighed this compound to a 1 mL Class A volumetric flask.

    • Add approximately 0.8 mL of anhydrous DMSO.

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO to the 1 mL mark of the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles.

    • Clearly label each vial with the compound name, concentration, solvent, and preparation date.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of a 100 µg/mL Working Solution

This protocol details the serial dilution of the stock solution to a typical working concentration. The C1V1 = C2V2 formula is used for dilution calculations.

Materials:

  • 10 mg/mL this compound stock solution (from Protocol 1)

  • Acetonitrile or desired final solvent

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Appropriately sized volumetric flasks or tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mg/mL intermediate solution by diluting the 10 mg/mL stock solution 1:10. For example, add 100 µL of the 10 mg/mL stock to 900 µL of acetonitrile in a microcentrifuge tube and vortex thoroughly.

  • Final Working Solution:

    • Prepare the 100 µg/mL working solution by diluting the 1 mg/mL intermediate solution 1:10. For example, add 100 µL of the 1 mg/mL solution to 900 µL of acetonitrile in a fresh tube.

    • Vortex the working solution to ensure homogeneity.

  • Storage: Store the working solution in a tightly sealed vial at 2-8°C if it will be used within a few days. For longer-term storage, refer to the stock solution storage guidelines.

Visualized Experimental Workflow

G This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Equilibrate this compound to Room Temperature B Weigh Solid Compound A->B C Add Anhydrous DMSO B->C D Vortex & Sonicate for Complete Dissolution C->D E Adjust to Final Volume D->E F 10 mg/mL Stock Solution E->F G Aliquot and Store at -80°C or -20°C F->G H Retrieve Stock Solution Aliquot F->H Use for Dilution I Perform Serial Dilutions (e.g., to 1 mg/mL then 100 µg/mL) H->I J Use Acetonitrile or Final Assay Solvent I->J K Vortex to Homogenize J->K L 100 µg/mL Working Solution K->L

Caption: Workflow for this compound stock and working solution preparation.

Troubleshooting and FAQs

Q1: The this compound is not fully dissolving in DMSO.

  • A1: Ensure Proper Technique. Confirm that you have vortexed and sonicated the solution for an adequate amount of time. Sonication is often necessary to break up small aggregates and achieve full dissolution at high concentrations.[1]

  • A2: Check Solvent Quality. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of many organic compounds. Always use fresh, anhydrous, or newly opened DMSO for preparing stock solutions.[1]

  • A3: Re-evaluate Concentration. If the compound still does not dissolve, you may be exceeding its solubility limit in your specific solvent lot. Consider preparing a slightly more dilute stock solution (e.g., 5 mg/mL).

Q2: I see precipitation in my stock solution after storing it at -20°C or -80°C.

  • A1: Incomplete Initial Dissolution. The compound may not have been fully dissolved before freezing. Before use, allow the vial to thaw completely, warm to room temperature, and vortex/sonicate again to ensure any precipitate redissolves.

  • A2: Solvent-Induced Precipitation. If the stock was prepared in a solvent like acetonitrile, which has a higher freezing point than DMSO, the compound might precipitate as the solvent freezes. This is less common with DMSO. Always ensure the solution is homogenous after thawing.

  • A3: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can promote precipitation. This is why aliquoting into single-use vials is a critical best practice.

Q3: My analytical results are inconsistent, suggesting the concentration of my working solution is inaccurate.

  • A1: Pipetting Error. Ensure your micropipettes are properly calibrated and that you are using appropriate pipetting techniques, especially when handling viscous solvents like DMSO. Pre-wetting the pipette tip and using reverse pipetting can improve accuracy with viscous liquids.

  • A2: Adsorption to Surfaces. Isotopically labeled compounds, especially at low concentrations, can adsorb to the surfaces of plastic or glass containers. Using low-retention pipette tips and polypropylene tubes can help mitigate this issue.

  • A3: Degradation. Nifursol, like other nitrofurans, can be sensitive to light. Ensure that both solid material and solutions are protected from light during preparation and storage by using amber vials or wrapping containers in foil.

Q4: How should I calculate the amount of this compound to weigh for my stock solution?

  • A1: Use the Standard Formula. The fundamental formula is: Mass (g) = Concentration (g/L) x Volume (L) .

    • For a 10 mg/mL solution (which is 10 g/L) in a final volume of 1 mL (0.001 L), the calculation is: Mass = 10 g/L * 0.001 L = 0.01 g, or 10 mg.

Q5: Can I use a solvent other than DMSO for the stock solution?

  • A1: Check Solubility. While DMSO is a recommended solvent due to high solubility, other solvents like acetonitrile may be used, although the maximum achievable concentration might be lower. It is advisable to perform a small-scale solubility test before preparing a large batch of stock solution in an alternative solvent. Some sources provide this compound pre-dissolved in acetonitrile.[2]

References

Validation & Comparative

Navigating Nifursol Analysis: A Comparative Guide to Inter-Laboratory Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of veterinary drug residues like Nifursol is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of analytical methods for the determination of the Nifursol metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), often utilizing its stable isotope-labeled internal standard, Nifursol-13C6 (or more accurately, its metabolite DNSH-13C6), to correct for matrix effects and improve accuracy. The data presented is synthesized from various validated studies to aid in the selection and implementation of robust analytical protocols.

Quantitative Performance of Analytical Methods

The performance of an analytical method is critical for its reliability and is typically assessed through parameters such as recovery, precision (expressed as relative standard deviation or RSD), and the limit of quantification (LOQ). The following table summarizes the quantitative data from different studies employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of the Nifursol metabolite.

MatrixInternal StandardSpiking Levels (µg/kg)Average Recovery (%)RSD (%)LOQ (µg/kg)Citation
HoneyIsotope-labeled0.2, 0.5, 1.0, 2.098.5 - 102.31.1 - 5.40.3[1]
Animal Origin FoodIsotope-labeled0.5, 1.0, 2.0, 4.063.4 - 109.52.0 - 11.90.5[1][2]
Foodstuffs of Animal OriginIsotope-labeled0.5, 2.0, 1075.8 - 108.4< 9.80.5[3][4]
Aquatic ProductsNot specified0.5, 1.0, 2.0, 4.081.3 - 100.53.4 - 10.00.5[2]
Shrimp and FishDNSH-13C6, AOZ-D40.25 - 2.082.8 - 118.1 (Trueness)≤ 16.9 (Reproducibility)Not specified[5]
Poultry Muscle and LiverHBH (structural analogue)0.5, 1.0, 1.5Not specifiedNot specified0.10 (muscle), 0.05 (liver) (CCβ)[4][6]

Note: CCβ (detection capability) is a measure related to the LOQ. Trueness is a measure of the closeness of the mean of a set of measurement results to the actual (true) value.

Experimental Protocols

The accurate determination of the Nifursol metabolite involves several key steps, from sample preparation to instrumental analysis. The following is a generalized experimental protocol based on the cited studies.

Sample Preparation
  • Hydrolysis: Samples of animal tissue (e.g., liver, muscle), honey, or other foodstuffs are subjected to acid hydrolysis (typically with hydrochloric acid) to release the tissue-bound metabolites of Nifursol.[3][4][6]

  • Derivatization: The released metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), is derivatized with 2-nitrobenzaldehyde. This reaction often occurs in situ at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 16 hours) to form the more stable and readily analyzable nitrophenyl derivative (NPDSH).[3][4][6]

  • Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard, such as DNSH-13C6, is added to the sample prior to extraction.[3][7] This is crucial for correcting analytical variations and matrix effects.

  • Extraction: The derivatized analyte and internal standard are extracted from the sample matrix. A common technique is liquid-liquid extraction (LLE) using a solvent like ethyl acetate after adjusting the pH of the solution to a neutral range (pH 7.0-7.5).[3][4][6]

  • Clean-up: The extract may be further purified to remove interfering substances.[8]

Instrumental Analysis by LC-MS/MS
  • Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatography (LC) system. A C18 or similar reversed-phase column is typically used to separate the analyte of interest from other components in the sample.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS). Detection is performed in the negative electrospray ionization (ESI-) mode.[3][6] Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for both the analyte (NPDSH) and the internal standard are monitored.[2]

Visualizing the Workflow

The following diagram illustrates the typical workflow for an inter-laboratory comparison study for the analysis of the Nifursol metabolite.

InterLab_Comparison_Workflow cluster_organizer Study Organizer cluster_labs Participating Laboratories cluster_analysis Data Analysis & Reporting P1 Sample Preparation (Homogenized Matrix) P2 Fortification (Spiking with Analyte) P1->P2 P3 Sample Distribution to Participating Labs P2->P3 L1 Sample Receipt & Storage P3->L1 Shipment L2 Sample Analysis (as per Protocol) L1->L2 L3 Data Reporting to Organizer L2->L3 A1 Statistical Analysis (e.g., z-scores, recovery, RSD) L3->A1 Data Submission A2 Performance Evaluation of Laboratories A1->A2 A3 Final Report Generation A2->A3

Caption: Workflow of an inter-laboratory comparison study.

Logical Relationship of Analytical Steps

The following diagram outlines the logical sequence and relationship of the key steps in the analytical method for Nifursol metabolite determination.

Analytical_Method_Flow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing S1 Sample Homogenization S2 Acid Hydrolysis S1->S2 S3 Addition of This compound (IS) S2->S3 S4 Derivatization with 2-Nitrobenzaldehyde S3->S4 S5 Liquid-Liquid Extraction S4->S5 S6 Evaporation & Reconstitution S5->S6 I1 LC Separation S6->I1 I2 MS/MS Detection (MRM) I1->I2 D1 Quantification using Internal Standard I2->D1 D2 Result Calculation D1->D2

Caption: Logical flow of the analytical method.

References

Determining the Limit of Detection and Quantification for Nifursol Analysis Using Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the analytical sensitivity of methods for quantifying veterinary drug residues is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for the nitrofuran antibiotic, Nifursol, utilizing its stable isotope-labeled internal standard, Nifursol-13C6.

Nifursol, a veterinary drug previously used to prevent histomoniasis in turkeys, is now prohibited in food-producing animals in many jurisdictions due to potential carcinogenic effects.[1][2] Consequently, highly sensitive analytical methods are required to detect minute residues in food products. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4]

This guide outlines the experimental protocols based on established regulatory guidelines and scientific literature for determining the LOD and LOQ of Nifursol, presents a comparison of relevant analytical methods, and provides visual workflows to aid in experimental design.

Key Performance Parameters: LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy.[5][6][7] The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[5][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the validation of analytical methods, including the determination of LOD and LOQ.[9][10][11][12]

Experimental Protocol for LOD and LOQ Determination

The following protocol for determining the LOD and LOQ of Nifursol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard is based on methodologies outlined in various research articles and regulatory guidelines.[3][13][14][15][16]

Objective: To determine the LOD and LOQ of Nifursol in a specific matrix (e.g., poultry tissue, honey) using an LC-MS/MS method with this compound as an internal standard.

Materials:

  • Nifursol analytical standard

  • This compound internal standard

  • Blank matrix (verified to be free of Nifursol)

  • LC-MS/MS system

  • All necessary solvents, reagents, and sample preparation equipment

Methodology:

  • Stock and Working Standard Preparation:

    • Prepare a stock solution of Nifursol and this compound in a suitable solvent (e.g., methanol).[4]

    • Prepare a series of working standard solutions of Nifursol at decreasing concentrations.

    • Prepare a working solution of this compound at a constant concentration to be spiked into all samples (blanks, calibration standards, and quality controls).

  • Sample Preparation:

    • Homogenize the blank matrix.

    • Spike a series of blank matrix samples with the Nifursol working standards to create calibration standards and quality control samples at various low concentrations near the expected LOD and LOQ. A typical range found in literature for Nifursol's metabolite is 0.5 µg/kg to 10 µg/kg.[3][13][17]

    • Spike all samples with the this compound internal standard solution.

    • Perform the established extraction, clean-up, and derivatization (if necessary) procedures for Nifursol analysis.[3][13][15]

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the validated LC-MS/MS method. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for both Nifursol and this compound.[13][15]

  • Data Analysis and Calculation:

    • Method 1: Based on the Standard Deviation of the Response and the Slope

      • Construct a calibration curve from the analysis of the spiked matrix standards in the low concentration range.

      • Determine the standard deviation of the response from the analysis of multiple blank matrix samples (typically 7-10 replicates).

      • Calculate the LOD and LOQ using the following formulas:

        • LOD = (3.3 * σ) / S

        • LOQ = (10 * σ) / S

        • Where σ is the standard deviation of the blank responses and S is the slope of the calibration curve.[5]

    • Method 2: Signal-to-Noise Ratio

      • Analyze spiked samples at very low concentrations.

      • Determine the signal-to-noise ratio (S/N) for the Nifursol peak.

      • The LOD is typically established at a S/N ratio of 3:1.[17]

      • The LOQ is typically established at a S/N ratio of 10:1.[17]

    • Method 3: Based on the Standard Deviation of Replicate Low-Level Spikes

      • Analyze multiple replicates (typically 7-10) of a spiked matrix sample at a low concentration near the expected LOQ.

      • Calculate the standard deviation of the measured concentrations.

      • The LOQ is often defined as 10 times the standard deviation of these replicate measurements.[5]

  • Verification:

    • The determined LOQ should be verified by analyzing replicate samples spiked at this concentration and demonstrating that the method provides results with acceptable precision and accuracy.

Comparison of Analytical Methods

While other analytical techniques exist, LC-MS/MS is the gold standard for the confirmatory analysis of Nifursol residues due to its high sensitivity and selectivity.[3][13][15][16]

Method Typical Limit of Quantification (LOQ) Selectivity Throughput Notes
LC-MS/MS 0.5 µg/kg for the metabolite DNSH.[3][13][17]Very HighModerateConfirmatory method of choice. The use of an isotope-labeled internal standard like this compound is highly recommended for accuracy.
High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) Higher than LC-MS/MS (e.g., 1 mg/kg for related compounds).[17]ModerateHighMay be suitable for screening purposes at higher concentrations but lacks the sensitivity and specificity for trace residue analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) Can be low (e.g., 0.1 ppb for other antibiotics).[18]Moderate to HighVery HighPrimarily used for rapid screening of a large number of samples. Positive results typically require confirmation by LC-MS/MS.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the LOD and LOQ and the logical relationship in the analytical process.

LOD_LOQ_Workflow cluster_prep Preparation Phase cluster_spiking Sample Fortification cluster_analysis Analysis & Data Acquisition cluster_calculation LOD/LOQ Determination A Prepare Nifursol & this compound Stock Solutions B Prepare Spiking Solutions (Low Concentration Range) A->B D Spike Blank Matrix with Nifursol Standards B->D C Prepare Blank Matrix Samples C->D E Spike All Samples with this compound (Internal Standard) D->E F Sample Extraction & Clean-up E->F G LC-MS/MS Analysis (MRM Mode) F->G H Analyze Data (Calibration Curve, S/N, or Standard Deviation) G->H I Calculate LOD & LOQ H->I J Verify LOQ with Spiked Samples I->J Analytical_Hierarchy cluster_screening Screening Methods cluster_confirmatory Confirmatory Method cluster_quantification Accurate Quantification ELISA ELISA LC_MSMS LC-MS/MS ELISA->LC_MSMS Confirmation of Positives HPLC_UV HPLC-UV/DAD HPLC_UV->LC_MSMS Confirmation of Positives IS Internal Standard (this compound) LC_MSMS->IS Requires for Accuracy

References

A Comparative Guide to Nifursol-13C6 for Proficiency Testing and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Internal Standards in Nifursol Metabolite Detection

In the analytical landscape, the accurate quantification of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. Nifursol, a nitrofuran antibiotic, is metabolized in animals to 3,5-dinitrosalicylic acid hydrazide (DNSH), which serves as a crucial marker residue for detecting the illegal use of this substance. The analytical method of choice for this task is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. To achieve the highest level of accuracy and precision in these analyses, the use of an appropriate internal standard is critical. This guide provides a comprehensive comparison of Nifursol-13C6 as a stable isotope-labeled internal standard against other analytical approaches for DNSH detection, supported by experimental data and detailed protocols.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. This labeled compound, in this case, this compound, is chemically identical to the analyte of interest (DNSH after derivatization) and therefore behaves identically during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the labeled internal standard due to their mass difference, allowing for a highly accurate quantification based on the ratio of their signals. This approach effectively compensates for matrix effects and variations in instrument response, leading to robust and reliable results.

Comparison of Analytical Approaches for DNSH Quantification

The use of a stable isotope-labeled internal standard like this compound is widely considered the best practice for the quantitative analysis of DNSH. To illustrate the advantages, the following table summarizes the performance of different analytical approaches based on data from various validation studies.

Performance MetricIsotope Dilution with this compoundStructural Analog Internal StandardNo Internal Standard (External Calibration)
Recovery (%) Typically 85-115%Variable, can be inconsistentHighly variable, susceptible to matrix effects
Precision (RSD %) < 15%Often > 15%Can be > 20%, less reliable
Limit of Detection (LOD) Low (e.g., 0.05 µg/kg)May be higher due to variabilityHigher and less consistent
Limit of Quantification (LOQ) Low and robust (e.g., 0.1 µg/kg)Higher and more variableHigher and less reliable
Matrix Effect Compensation ExcellentPartial and unpredictableNone

Table 1: Comparison of Performance Metrics for DNSH Analysis. Data is compiled from multiple sources to provide a representative overview.

Experimental Protocols

A typical experimental workflow for the analysis of the Nifursol metabolite DNSH in animal tissues using this compound as an internal standard involves the following key steps:

1. Sample Preparation and Hydrolysis:

  • A homogenized tissue sample (e.g., 1 gram) is weighed into a centrifuge tube.

  • A known amount of this compound internal standard solution is added.

  • The sample is subjected to acid hydrolysis (e.g., with hydrochloric acid) to release the protein-bound DNSH metabolites. This is typically performed at an elevated temperature (e.g., 37°C) for several hours or overnight.

2. Derivatization:

  • 2-Nitrobenzaldehyde (NBA) is added to the hydrolyzed sample. The mixture is incubated to allow the derivatization of both DNSH and this compound to their corresponding NP-DNSH and NP-DNSH-13C6 derivatives. This step is crucial for improving chromatographic retention and detection sensitivity.

3. Extraction:

  • The pH of the solution is adjusted to neutral.

  • The derivatized analytes are extracted from the aqueous matrix into an organic solvent, typically ethyl acetate, through liquid-liquid extraction.

  • The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen.

4. Clean-up (Optional):

  • For complex matrices, a solid-phase extraction (SPE) step may be employed to further remove interfering substances.

5. Reconstitution and LC-MS/MS Analysis:

  • The dried extract is reconstituted in a suitable solvent mixture (e.g., mobile phase).

  • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

  • The analytes are separated on a C18 reversed-phase column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both NP-DNSH and NP-DNSH-13C6 are monitored for quantification and confirmation.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates the key stages of the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Homogenized Tissue Sample Spike Spike with this compound Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: Experimental workflow for DNSH analysis using this compound.

Signaling Pathway of Analysis

The logical flow of the analytical process, from the parent drug to the detected ions in the mass spectrometer, can be visualized as a signaling pathway.

signaling_pathway Nifursol Nifursol (Parent Drug) Metabolism Metabolism in Animal Nifursol->Metabolism DNSH DNSH (Metabolite) Metabolism->DNSH Derivatization Derivatization (2-NBA) DNSH->Derivatization NPDNSH NP-DNSH (Derivative) Derivatization->NPDNSH Ionization Ionization (ESI-) NPDNSH->Ionization Precursor Precursor Ion Ionization->Precursor Fragmentation Fragmentation (CID) Precursor->Fragmentation Product Product Ions Fragmentation->Product

Caption: Analytical pathway from Nifursol to detectable ions.

Conclusion

For proficiency testing and quality control schemes that demand the highest standards of accuracy and reliability, the use of this compound as an internal standard for the analysis of the Nifursol metabolite DNSH is unequivocally the superior choice. The experimental evidence demonstrates its effectiveness in mitigating matrix effects and improving precision and recovery compared to methods employing structural analog internal standards or no internal standard at all. The detailed experimental protocol and workflows provided in this guide offer a robust framework for laboratories aiming to implement best practices in veterinary drug residue analysis. By adopting this gold-standard approach, researchers, scientists, and drug development professionals can ensure the integrity and defensibility of their analytical results.

Nifursol Quantification: A Comparative Analysis of Isotope Dilution Mass Spectrometry and Other Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug residues is paramount. This guide provides a detailed comparison of Isotope Dilution Mass Spectrometry (IDMS), utilizing Nifursol-13C6, against other common quantification strategies for the analysis of Nifursol, a nitrofuran antibiotic. The data presented underscores the superior performance of IDMS in terms of accuracy and reliability, particularly in complex biological matrices.

Nifursol is rapidly metabolized in vivo, and its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), is the target analyte for monitoring its illegal use in food-producing animals. The accurate quantification of DNSH is crucial for regulatory compliance and food safety. The most common analytical technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide evaluates the performance of three key quantification strategies employed in LC-MS/MS analysis of Nifursol metabolite DNSH:

  • Isotope Dilution Mass Spectrometry (IDMS): This method employs a stable isotope-labeled internal standard, such as this compound, which is metabolized to DNSH-13C6. This internal standard closely mimics the behavior of the native analyte throughout the analytical process, from sample preparation to detection.

  • External Standard Calibration: This is the simplest quantification method, where the concentration of the analyte in a sample is determined by comparing its response to a calibration curve generated from a series of external standards prepared in a neat solvent.

  • Matrix-Matched Calibration: This approach aims to compensate for matrix effects by preparing the calibration standards in a blank matrix that is representative of the samples being analyzed.

Performance Comparison of Quantification Strategies

The choice of quantification strategy significantly impacts the accuracy, precision, and reliability of Nifursol residue analysis. Isotope Dilution Mass Spectrometry with this compound consistently demonstrates superior performance, primarily due to its ability to effectively compensate for matrix effects and variations in sample preparation and instrument response.

Performance MetricIsotope Dilution Mass Spectrometry (with this compound)Matrix-Matched CalibrationExternal Standard Calibration
Accuracy (Trueness) High (Typically 85-115% recovery)[1]Moderate to High (Can be affected by matrix variability)Low to Moderate (Highly susceptible to matrix effects)
Precision (RSD) Excellent (Typically < 15%)[1]GoodPoor to Moderate
Matrix Effect Compensation ExcellentGood (for the specific matrix used)Poor
Robustness HighModerateLow
**Linearity (R²) **> 0.99[2]> 0.99> 0.99
Limit of Quantification Low (enabling detection at required levels)[3]LowModerate

Experimental Protocols

Detailed methodologies for the quantification of the Nifursol metabolite, DNSH, are outlined below for each of the compared strategies. The initial sample preparation steps, including homogenization, hydrolysis, and derivatization, are common to all three methods.

Common Sample Preparation Steps:
  • Homogenization: A representative portion of the tissue sample (e.g., muscle, liver) is homogenized to ensure uniformity.

  • Hydrolysis: The homogenized sample is subjected to acidic hydrolysis to release the protein-bound DNSH metabolite.[2]

  • Derivatization: The released DNSH is derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable and readily detectable derivative, NP-DNSH.[3]

  • Extraction: The NP-DNSH derivative is extracted from the sample matrix using an appropriate organic solvent, such as ethyl acetate.[2]

  • Clean-up: The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.[4]

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Quantification-Specific Protocols:
  • Internal Standard Spiking: A known amount of this compound (which forms DNSH-13C6) is added to the sample at the beginning of the sample preparation process.

  • LC-MS/MS Analysis: The reconstituted sample extract is injected into the LC-MS/MS system. The instrument is set to monitor the specific precursor-to-product ion transitions for both the native NP-DNSH and the isotope-labeled NP-DNSH-13C6.

  • Quantification: The concentration of the native DNSH is calculated based on the ratio of the peak area of the native analyte to the peak area of the isotope-labeled internal standard.

  • Calibration Curve Preparation: A series of calibration standards of the NP-DNSH derivative are prepared in a neat solvent (e.g., methanol/water) at different known concentrations.

  • LC-MS/MS Analysis: The calibration standards and the prepared sample extracts are injected into the LC-MS/MS system.

  • Quantification: A calibration curve is generated by plotting the peak area of the NP-DNSH derivative against its concentration for the calibration standards. The concentration of NP-DNSH in the sample extracts is then determined by interpolating their peak areas on this curve.

  • Blank Matrix Preparation: A tissue sample known to be free of Nifursol residues is processed through the common sample preparation steps to create a blank matrix extract.

  • Calibration Curve Preparation: A series of calibration standards are prepared by spiking known amounts of the NP-DNSH derivative into aliquots of the blank matrix extract.

  • LC-MS/MS Analysis: The matrix-matched calibration standards and the prepared sample extracts are injected into the LC-MS/MS system.

  • Quantification: A calibration curve is constructed using the matrix-matched standards, and the concentration of NP-DNSH in the sample extracts is determined from this curve.

Visualizing the Quantification Workflows

To further elucidate the experimental processes, the following diagrams illustrate the key workflows.

Experimental Workflow for Nifursol Metabolite Analysis cluster_SamplePrep Common Sample Preparation cluster_Quantification Quantification Strategies node_homogenize Sample Homogenization node_hydrolyze Acidic Hydrolysis node_homogenize->node_hydrolyze node_derivatize Derivatization with 2-NBA node_hydrolyze->node_derivatize node_extract Liquid-Liquid Extraction node_derivatize->node_extract node_cleanup Solid-Phase Extraction (SPE) node_extract->node_cleanup node_reconstitute Reconstitution for Analysis node_cleanup->node_reconstitute node_lcms LC-MS/MS Analysis node_reconstitute->node_lcms node_idms Isotope Dilution (this compound) node_lcms->node_idms Ratio of Analyte to IS node_external External Standard node_lcms->node_external Comparison to Solvent Curve node_matrix Matrix-Matched node_lcms->node_matrix Comparison to Matrix Curve

Caption: General experimental workflow for Nifursol metabolite (DNSH) analysis.

Quantification Logic Comparison cluster_IDMS Isotope Dilution MS (this compound) cluster_External External Standard cluster_Matrix Matrix-Matched node_idms_start Add this compound to Sample node_idms_process Co-extraction & Co-analysis node_idms_start->node_idms_process node_idms_end Quantify using Analyte/IS Ratio node_idms_process->node_idms_end node_ext_start Prepare Sample Extract node_ext_end Compare Sample Response to Curve node_ext_start->node_ext_end node_ext_curve Generate Solvent Calibration Curve node_ext_curve->node_ext_end node_mat_start Prepare Sample Extract node_mat_end Compare Sample Response to Curve node_mat_start->node_mat_end node_mat_curve Generate Matrix-Matched Curve node_mat_curve->node_mat_end

References

Use of Nifursol-13C6 for confirmation of positive screening results

Author: BenchChem Technical Support Team. Date: November 2025

Nifursol-13C6 for Confirmatory Analysis: A Comparative Guide

The accurate confirmation of positive screening results for the banned veterinary drug nifursol is critical for ensuring food safety. This guide provides a comparative analysis of the use of this compound as an internal standard in confirmatory methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), against other analytical alternatives. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical methodology, offering unparalleled accuracy and precision in the quantification of nifursol's primary metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH).

The Role of Internal Standards in Confirmatory Analysis

In residue analysis, particularly for banned substances where zero tolerance is often the standard, the transition from a positive screening result to a confirmed, quantifiable finding requires highly accurate and reliable analytical methods. LC-MS/MS is the gold standard for this purpose. The inclusion of an internal standard is crucial to compensate for variations in sample preparation, instrument response, and matrix effects. An ideal internal standard behaves chemically and physically identically to the analyte of interest. Isotopically labeled standards, such as this compound, are considered the best choice as they co-elute with the native analyte and exhibit the same ionization efficiency, differing only in mass. This ensures that any loss of analyte during sample processing or fluctuations in instrument performance are mirrored by the internal standard, leading to a highly accurate quantification.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary alternative to using an isotopically labeled internal standard is the use of a structural analogue or a related compound. While more cost-effective, these alternatives do not perfectly mimic the behavior of the analyte, which can lead to less accurate results. The following table summarizes the performance of analytical methods using this compound (DNSH-13C6) and other internal standards for the confirmation of nifursol metabolite (DNSH).

Internal StandardMatrixMethodCCα (µg/kg)CCβ (µg/kg)Trueness/Recovery (%)Precision (RSD %)Reference
DNSH-13C6 Meat & AquacultureLC-MS/MS0.028–0.1820.032–0.23386.5–103.72.0–6.5 (Intra-lab reproducibility)[1][2]
DNSH-13C6 Animal TissuesUHPLC-MS/MS0.27–0.35---[3]
Nifuroxazide Turkey & Chicken MeatLC-MS/MS0.050.08-1 (Trueness)8 (Repeatability), 11 (Within-lab reproducibility)[4][5]
HBH *Poultry Muscle & LiverLC-MS/MSMuscle: 0.04, Liver: 0.025Muscle: 0.10, Liver: 0.05--[6]

*HBH: 4-hydroxy-3,5-dinitrobenzoic acid hydrazide (a structural analogue of DNSH)

As the data indicates, methods employing the isotopically labeled DNSH-13C6 demonstrate excellent performance with low decision limits (CCα) and detection capabilities (CCβ), along with high trueness and precision.[1][2] While methods using alternative internal standards like Nifuroxazide and HBH also provide validated results, the use of a structural analogue like HBH was noted to not significantly improve the quantitative performance for liver samples, although it remained useful as a qualitative marker for recovery.[6]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are summaries of the methodologies cited in this guide.

Methodology Using DNSH-13C6 Internal Standard

This method is designed for the confirmation of five nitrofuran metabolites, including the nifursol metabolite (DNSH), in meat and aquaculture products.[1][2]

1. Sample Preparation:

  • A washing step is included to analyze only the protein-bound residue fraction.

  • Acid hydrolysis is performed to release the bound DNSH from tissue proteins.

  • Derivatization is carried out with 2-nitrobenzaldehyde (2-NBA) to form the stable NP-DNSH derivative.

  • DNSH-13C6 is added as the internal standard at the beginning of the sample preparation to account for any losses during the procedure.

2. Extraction and Clean-up:

  • Liquid-liquid extraction is used to isolate the derivatized analytes.

  • The final extract is reconstituted in a mixture of 2 mM ammonium acetate and acetonitrile (60/40, v/v) for injection.

3. LC-MS/MS Analysis:

  • Chromatographic separation is achieved on a C18 column.

  • Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both NP-DNSH and its 13C6-labeled counterpart.

Methodology Using Nifuroxazide as an Internal Standard

This method was developed for the analysis of nifursol residues in turkey and chicken meat.[4][5]

1. Sample Preparation and Derivatization:

  • Nifursol and its metabolites are converted to the 2-nitrophenyl analogue of nifursol (NPDNSH) through treatment with dilute hydrochloric acid and 2-nitrobenzaldehyde.

  • Nifuroxazide is added as the internal standard and is concurrently converted to its 2-nitrophenyl analogue (NPSH).

2. Extraction:

  • Proteins are precipitated with acetonitrile after the addition of ammonia.

3. LC-MS/MS Analysis:

  • Chromatographic separation is performed on a C18 column.

  • Negative-ion electrospray ionization mass spectrometry is employed.

  • Specific daughter ions of the NPDNSH phenolate ion (m/z 374) are used for quantification, while a daughter ion of the NPSH phenolate ion (m/z 284) serves as a retention time reference.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the comparative advantages of using an isotopically labeled internal standard, the following diagrams are provided.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Positive Screened Sample Spike Spike with this compound (IS) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification Confirmation Confirmation (Ion Ratios) Quantification->Confirmation

Caption: General workflow for the confirmation of nifursol using an isotopically labeled internal standard.

Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (e.g., Structural Analogue) cluster_outcome Analytical Outcome Ideal Chemically Identical Co-elutes with Analyte Compensates for Matrix Effects & Recovery Losses Accurately HighAccuracy High Accuracy & Precision Ideal->HighAccuracy Leads to Alternative Similar but not Identical Chemical Properties May have Different Retention Time Compensation for Matrix Effects & Recovery is Less Precise LowerAccuracy Potentially Lower Accuracy & Precision Alternative->LowerAccuracy May lead to

Caption: Conceptual comparison of ideal vs. alternative internal standards for nifursol confirmation.

References

Safety Operating Guide

Proper Disposal of Nifursol-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of Nifursol-13C6, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, a labeled stable isotope of the nitrofuran antibiotic Nifursol, requires careful management and disposal due to its potential hazards. As with any laboratory chemical, proper disposal is not merely a suggestion but a critical component of responsible research and development. This document outlines the necessary steps and precautions for the safe disposal of this compound.

Summary of Chemical Data

For quick reference, the following table summarizes key quantitative data for this compound and its parent compound, Nifursol. This information is crucial for safety assessments and proper handling.

PropertyThis compoundNifursol
Chemical Formula C6¹³C6H7N5O9C12H7N5O9
Molecular Weight 371.17 g/mol 365.21 g/mol
CAS Number Not available16915-70-1
Appearance Solid (assumed)Solid (assumed)
Solubility No data availableNo data available

Disposal Protocol for this compound

The primary principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The following step-by-step protocol, based on general best practices for chemical waste and information from safety data sheets of related compounds, should be followed.

Experimental Protocol: Waste Segregation and Initial Containment

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Identification: Clearly label a dedicated and compatible waste container as "Hazardous Waste: this compound".

  • Containment of Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), and place it in the designated hazardous waste container.

    • Ensure the container is kept securely closed when not in use.

  • Containment of Liquid Waste:

    • If this compound is in a solution, it must be collected in a separate, clearly labeled, and compatible liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with this compound three times with an appropriate solvent (e.g., acetone, methanol).

    • The solvent rinsate must be collected and disposed of as hazardous liquid waste.

Final Disposal Procedure

Once the waste has been properly segregated and contained, the following steps should be taken for its final disposal:

  • Consult Institutional Guidelines: Refer to your organization's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department is the primary resource for this information.

  • Contact a Licensed Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your EHS office will have established procedures and approved vendors for this service.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date. This is a requirement for regulatory compliance.

  • Transportation: Do not transport hazardous waste in personal vehicles. All transportation must be conducted by authorized personnel in accordance with Department of Transportation (DOT) regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

cluster_0 This compound Waste Stream start Waste Generated is_solid Solid Waste? start->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_solid->liquid_container No contact_ehs Contact Environmental Health & Safety (EHS) solid_container->contact_ehs liquid_container->contact_ehs licensed_disposal Arrange for Pickup by Licensed Disposal Company contact_ehs->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Safeguarding Researchers: A Comprehensive Guide to Handling Nifursol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Nifursol-13C6

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental contamination. The following procedural guidance offers a direct, step-by-step approach to the safe operational use and disposal of this potent compound.

Personal Protective Equipment (PPE) and Safety Measures

Given the hazardous nature of this compound, which includes the potential for skin and eye irritation as well as allergic skin reactions, a stringent PPE protocol is mandatory. The isotopic labeling with Carbon-13 does not alter the chemical's fundamental hazardous properties.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield are required where splashing is a risk. All eye and face protection must be compliant with NIOSH (US) or EN 166 (EU) standards.
Hand Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Gloves should be inspected for integrity before each use and proper removal techniques must be followed to avoid skin contact. For prolonged or repeated contact, a glove with a high protection class (breakthrough time >240 minutes) is recommended.[1]
Body A lab coat or an impervious chemical-resistant suit should be worn. For operations with a high risk of dust generation or splashing, disposable coveralls are recommended.
Respiratory In cases of inadequate ventilation or when airborne dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Quantitative Safety Data Summary

Due to a lack of specific published Occupational Exposure Limits (OELs) for this compound, a health-based exposure limit approach is recommended, treating it as a potent pharmaceutical compound. For novel compounds with limited data, an OEL of 2 μg/m³ is often considered sufficiently protective.[2]

ParameterValue/GuidelineNotes
Occupational Exposure Limit (OEL) No established OEL. A conservative interim OEL of ≤ 10 µg/m³ is recommended for highly potent active pharmaceutical ingredients (HPAPIs).[2]This is a precautionary measure based on the compound's classification and the lack of specific data.
Molecular Weight 371.17 g/mol For this compound. The molecular weight of unlabeled Nifursol is 365.21 g/mol .[3]
Physical State SolidHandle as a potent powder, minimizing dust generation.
Hazard Statements H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.Based on the Safety Data Sheet for Nifursol.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.These are critical immediate response actions.

Operational Plan for Safe Handling

All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the designated handling area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid compound within a ventilated balance enclosure or a fume hood to control airborne particles.

    • Use dedicated, labeled spatulas and weighing boats.

    • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use:

    • Keep containers of this compound tightly sealed when not in use.

    • Conduct all experimental procedures involving the compound within a primary containment device (e.g., fume hood).

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Spill Response and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure:

    • Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne contamination.

    • Restrict access to the spill area.

  • Assess and Prepare:

    • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

    • For larger spills, contact your institution's environmental health and safety (EHS) department.

  • Contain and Clean:

    • For solid spills, gently cover the material with a damp paper towel to avoid raising dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully scoop the absorbed material and any contaminated debris into a labeled, sealed container for hazardous waste.

  • Decontaminate:

    • Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

    • Dispose of all cleaning materials as hazardous waste.

Waste Disposal Plan:

  • All solid waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a representative example of a common laboratory procedure involving the handling of a potent compound like this compound.

Objective: To prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Calibrated analytical balance within a ventilated enclosure

  • Appropriate glassware (e.g., volumetric flask)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Pre-Weighing Setup: In a chemical fume hood, place a clean, dry weighing boat on the analytical balance and tare it.

  • Weighing: Carefully transfer the desired amount of this compound (e.g., 10 mg) to the weighing boat. Record the exact weight.

  • Solubilization: Transfer the weighed this compound to a labeled volumetric flask of the appropriate size (e.g., 10 mL).

  • Solvent Addition: Add a portion of the DMSO to the volumetric flask, ensuring not to fill to the mark.

  • Dissolution: Cap the flask and gently swirl or vortex until the solid is completely dissolved.

  • Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled storage vial and store under the recommended conditions (typically protected from light and at a low temperature).

Visual Workflow for Safe Handling

// Spill Response as a separate, connected process spill [label="Spill Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate & Secure Area"]; contain [label="Contain & Clean Spill"]; decon_spill [label="Decontaminate Spill Area"]; dispose_spill [label="Dispose of Spill Waste"];

E -> spill [style=dashed, color="#EA4335", label="Potential Event"]; spill -> evacuate [color="#EA4335"]; evacuate -> contain [color="#EA4335"]; contain -> decon_spill [color="#EA4335"]; decon_spill -> dispose_spill [color="#EA4335"]; dispose_spill -> L [color="#EA4335", style=dashed, label="To Waste Stream"]; } enddot Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.